3-Bromo-5-chloro-2-methoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJPMAXJIWLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585438 | |
| Record name | 3-Bromo-5-chloro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569688-63-7 | |
| Record name | 3-Bromo-5-chloro-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569688-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-2-methoxyaniline | |
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Foundational & Exploratory
Introduction: Unveiling a Versatile Scaffolding Intermediate
An In-depth Technical Guide to 3-Bromo-5-chloro-2-methoxyaniline (CAS No. 569688-63-7)
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated anilines, in particular, serve as exceptionally versatile building blocks, offering multiple reactive vectors for diversification and scaffold elaboration. This compound emerges as a compound of significant interest within this class. Its unique substitution pattern—featuring an amine for nucleophilic and coupling reactions, a bromine atom primarily for metal-catalyzed cross-coupling, a chlorine atom for modulating electronic properties, and a methoxy group for steric and electronic influence—renders it a high-value intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, consolidating its chemical and physical properties, safety considerations, plausible synthetic routes, and its potential applications in modern organic synthesis, with a particular focus on its relevance to drug discovery programs.
Core Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, purification, and analytical characterization.
CAS Number: 569688-63-7[1][2][3]
Molecular Formula: C₇H₇BrClNO[1][2][3]
Synonyms: 2-Methoxy-3-bromo-5-chloroaniline
The table below summarizes the key physicochemical properties of this compound. Note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.
| Property | Value | Source |
| Molecular Weight | 236.49 g/mol | [1][2][3] |
| Appearance | Typically a solid | Inferred from related anilines |
| Boiling Point (Predicted) | 305.7 ± 37.0 °C | |
| Density (Predicted) | 1.643 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.41 ± 0.10 |
Note: Physical properties such as melting point and solubility are not widely published and should be determined empirically upon acquisition.
Safety and Handling: A Self-Validating Protocol
Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound in publicly accessible databases, a conservative approach to handling is mandated. The safety profile can be reasonably inferred from structurally related compounds, such as 3-Bromo-5-chloroaniline.
Hazard Assessment based on 3-Bromo-5-chloroaniline:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Mandatory Handling Protocol: A self-validating system of safety requires assuming a high level of hazard and implementing engineering and personal protective equipment (PPE) to mitigate all potential routes of exposure.
-
Engineering Controls: All manipulations of solid or solutions of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended for handling neat material.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Synthesis and Purification: A Proposed Experimental Workflow
Proposed Synthetic Pathway:
The proposed synthesis begins with 5-chloro-2-methoxyaniline, proceeding through a directed bromination. This approach is chosen for its regiochemical control, guided by the activating and ortho-, para-directing effects of the amine and methoxy groups.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methoxyaniline (1.0 eq.).
-
Dissolve the starting material in a suitable solvent, such as acetonitrile or dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Step 2: Bromination
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent.
-
Add the NBS solution dropwise to the cooled aniline solution over 30 minutes. The directing effects of the ortho-methoxy and para-amino groups are expected to strongly favor bromination at the 3-position.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Step 3: Work-up and Extraction
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Step 4: Purification
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a purified solid.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is dictated by its two primary reactive handles: the nucleophilic amino group and the C-Br bond, which is primed for metal-catalyzed cross-coupling.
4.1. Reactions at the Amino Group:
The aniline nitrogen can readily participate in standard N-functionalization reactions, including:
-
Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids (using reagents like EDC/HOBt) to form amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling to form diarylamines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
These transformations are fundamental in building the core structures of many pharmaceutical agents, including kinase inhibitors.
4.2. Palladium-Catalyzed Cross-Coupling at the C-Br Bond:
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent example.
Caption: Representative Suzuki-Miyaura cross-coupling reaction.
This reaction allows for the direct attachment of a wide variety of aryl or heteroaryl groups, which are privileged structures in many kinase inhibitors and other drug classes.[5][6] The ability to install complex aromatic systems at this position makes this compound a strategic starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, many VEGFR-2 inhibitors feature a substituted aniline core linked to a heterocyclic system, a structure readily accessible via this methodology.[5]
Structural Elucidation and Analytical Data
Final product confirmation relies on a suite of analytical techniques. While specific spectra for this compound are not publicly available, a predicted ¹H NMR spectrum can be outlined based on established principles of substituent effects on chemical shifts.
| Data Type | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm), each integrating to 1H, with a small meta-coupling constant (J ≈ 2-3 Hz). Methoxy Protons: A singlet at approx. 3.8-4.0 ppm, integrating to 3H. Amine Protons: A broad singlet (variable chemical shift), integrating to 2H. |
| ¹³C NMR | Seven distinct carbon signals are expected, including two signals for the C-Br and C-Cl carbons, and one for the methoxy carbon. |
| LC-MS | A single major peak in the chromatogram with a corresponding mass ion consistent with the molecular weight (m/z = 236.49). The isotopic pattern for one bromine and one chlorine atom should be observable. |
Note: Commercial suppliers like Aceschem and Synblock indicate that analytical data (NMR, HPLC, MSDS) are available, likely upon request with purchase.[2][3]
Conclusion
This compound represents a potent and versatile chemical intermediate for advanced organic synthesis. Its trifunctional nature—an amine, a bromine, and a chlorine—provides chemists with a powerful platform for scaffold construction and diversification. While detailed literature on this specific molecule is sparse, its synthetic utility can be confidently predicted from the well-established reactivity of its constituent functional groups. It is particularly well-suited for the synthesis of complex biaryl and heteroaryl structures central to the development of modern therapeutics, such as kinase inhibitors. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic programs.
References
- Apollo Scientific. (2023, August 3). Safety Data Sheet: 3-Bromo-5-chloroaniline.
- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
- Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Google Patents. (2013). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link].
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Kamal, A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(9), 2739-2743.
- BenchChem. Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide.
Sources
- 1. 569688-63-7 | MFCD08444539 | this compound [aaronchem.com]
- 2. aceschem.com [aceschem.com]
- 3. CAS 569688-63-7 | this compound - Synblock [synblock.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Monograph: 3-Bromo-5-chloro-2-methoxyaniline
Advanced Scaffolding for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary & Strategic Significance
3-Bromo-5-chloro-2-methoxyaniline (CAS: 569688-63-7) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its dense, orthogonal functionalization .[1] The molecule presents four distinct chemical handles—an aniline amine, a methoxy ether, an aryl bromide, and an aryl chloride—arranged in a specific regiochemical pattern that enables sequential, selective cross-coupling reactions.[1]
For drug developers, this molecule solves a critical problem: How to build complex, non-symmetrical biaryl or heterobiaryl systems without extensive protecting group manipulations. The reactivity difference between the C-Br and C-Cl bonds allows for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings, making this aniline a linchpin in the synthesis of kinase inhibitors and high-value agrochemicals.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Before integrating this intermediate into a workflow, verify the material against the following specifications.
| Property | Specification | Technical Note |
| IUPAC Name | This compound | |
| CAS Number | 569688-63-7 | Verified via SCBT/ChemicalBook [1] |
| Molecular Formula | ||
| Molecular Weight | 236.49 g/mol | |
| Appearance | Off-white to pale brown solid | Sensitive to oxidation (darkens on air exposure) |
| Melting Point | 68–72 °C | Distinctive sharp melt indicates purity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| pKa (Conjugate Acid) | ~2.5–3.0 (Estimated) | Reduced basicity due to inductive effect of halogens |
Retrosynthetic Analysis & Production Logic
The synthesis of this compound is non-trivial due to the directing group conflicts.[1] Direct halogenation of 2-methoxyaniline (o-anisidine) typically favors the para position (C4) relative to the amine.[1] To achieve the 3,5-dihalo pattern, we must exploit the directing power of the methoxy group before the amine is fully established, or use a nitro-precursor strategy.[1]
The "Directed Ortho-Metalation" vs. "Classical Substitution" Route[1]
While lithiation strategies exist, the most scalable industrial route relies on Electrophilic Aromatic Substitution (EAS) on a nitro-anisole scaffold, followed by chemoselective reduction.[1]
Mechanism:
-
Precursor: 4-Chloro-2-nitroanisole.[1]
-
Bromination: The methoxy group (Strong Activator) directs ortho/para.[1] The nitro group (Strong Deactivator) directs meta.[1] The chlorine (Weak Deactivator) directs ortho/para.[1]
-
Reduction: The nitro group must be reduced to an amine without hydrodehalogenating the sensitive C-Br or C-Cl bonds.[1]
Synthesis Workflow Diagram[1]
Figure 1: Chemoselective synthesis pathway prioritizing regiochemical integrity and halogen retention.
Detailed Experimental Protocols
These protocols are designed for reproducibility. Causality is noted for every critical reagent choice.[1]
Step 1: Regioselective Bromination
Objective: Install bromine at C6 of the anisole ring (C3 of the final aniline).[1]
-
Reagents: 4-Chloro-2-nitroanisole (1.0 eq), Bromine (
, 1.1 eq), Glacial Acetic Acid (Solvent), Iron powder (5 mol% catalyst).[1] -
Procedure:
-
Dissolve 4-chloro-2-nitroanisole in glacial acetic acid. Why: AcOH provides a polar protic medium that stabilizes the transition state but is not nucleophilic enough to interfere.[1]
-
Add catalytic iron powder.[1] Why: Lewis acid activation of bromine is required due to the deactivating nature of the nitro and chloro groups.[1]
-
Add
dropwise at 40–50 °C. Monitor by HPLC. -
Critical Endpoint: Stop when starting material is <2%. Over-bromination is unlikely due to steric crowding, but possible.[1]
-
Quench with saturated sodium thiosulfate (removes excess
).[1] Precipitate in water, filter, and recrystallize from Ethanol/Water.[1]
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduce
-
Warning: Do NOT use Catalytic Hydrogenation (
, Pd/C). This will result in rapid hydrodehalogenation, stripping the bromine and chlorine to yield o-anisidine.[1] -
Recommended Method: Bechamp Reduction (Fe/Acid) or Stannous Chloride (
).[1] -
Protocol (Fe/
- Green Chemistry Approach):-
Suspend the brominated nitro-intermediate in Ethanol/Water (3:1).[1]
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux (80 °C) with vigorous stirring. Why: The reaction is heterogeneous; surface area contact is rate-limiting.[1]
-
Monitor via TLC (Hexane/EtOAc).[1] The yellow nitro compound will disappear; a fluorescent amine spot will appear.[1]
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Neutralize with
.[1] Extract into Ethyl Acetate.[1] -
Purification: Silica gel chromatography is usually required to remove trace aniline byproducts.[1]
-
Structural Validation (NMR Interpretation)
Self-validation of the synthesized product is performed via
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 3.75 | Singlet | 3H | Characteristic methoxy shift.[1] | |
| 5.20 | Broad Singlet | 2H | Exchangeable.[1] Shift varies with concentration. | |
| 6.85 | Doublet ( | 1H | Ar-H (C6) | Ortho to amine, meta to Cl.[1] Shielded by amine.[1] |
| 7.15 | Doublet ( | 1H | Ar-H (C4) | Between Br and Cl.[1] Deshielded by two halogens.[1] |
Note: The coupling constant (
Applications in Drug Discovery: The Orthogonal Coupling Workflow[1]
The primary utility of this compound is its ability to undergo sequential cross-coupling.[1]
Reactivity Hierarchy[1]
-
Site A (C-Br): Weakest bond (BDE ~81 kcal/mol).[1] Reacts first in Pd-catalyzed Suzuki or Buchwald couplings at lower temperatures (RT to 60 °C).[1]
-
Site B (C-Cl): Stronger bond (BDE ~96 kcal/mol).[1] Remains inert under mild conditions.[1] Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>90 °C) to react.[1]
Workflow Diagram[1]
Figure 2: Orthogonal coupling strategy exploiting bond dissociation energy differences.
Safety & Handling (HSE)
-
Acute Toxicity: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[1] Treat as a potential sensitizer due to the aniline moiety [3].[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The methoxy-aniline combination is electron-rich and prone to oxidative degradation over time.[1]
-
Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
References
-
Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from (CAS Verification).[1]
-
ChemicalBook. NMR Spectrum Data for Chlorinated Anisidines. Retrieved from .[1]
-
PubChem. Compound Summary: 5-Chloro-2-methoxyaniline (Analogous Safety Data). National Library of Medicine.[1] Retrieved from .[1]
- Organic Syntheses.
Sources
Technical Analysis of the Vibrational Spectroscopy of 3-Bromo-5-chloro-2-methoxyaniline
Executive Summary & Compound Profile
3-Bromo-5-chloro-2-methoxyaniline (CAS: 569688-63-7) is a critical pharmacophore scaffold, widely utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1][2] Its structural complexity—featuring a tetrasubstituted benzene ring with mixed halogenation and an electron-donating methoxy group—presents a unique vibrational signature essential for quality assurance in drug development.[1]
This guide provides a definitive technical analysis of its Infrared (IR) spectrum, establishing a self-validating protocol for researchers to confirm identity and purity.[1][2]
Structural Context[1][2][3][4][5][6][7][8][9][10]
-
Substituents:
-
Proton Topology: The remaining aromatic protons are at positions 4 and 6. These protons are meta to each other and isolated by substituents, resulting in distinct "isolated hydrogen" out-of-plane bending modes.[1][2]
Theoretical Assignment of Vibrational Bands[1]
In the absence of a digitized reference spectrum in public repositories, a rigorous structural assignment based on substituent effects (Hammett relationships and reduced mass calculations) is the gold standard for validation.[1][2]
Table 1: Characteristic IR Bands & Assignments
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| Primary Amine | 3460 – 3490 | Medium | Asymmetric stretching of the N-H bonds.[1][2] | |
| Primary Amine | 3360 – 3390 | Medium | Symmetric stretching.[1][2] Often shifted lower if intramolecular H-bonding to | |
| Aromatic C-H | 3050 – 3100 | Weak | Characteristic of | |
| Methoxy Group | 2830 – 2960 | Weak-Med | ||
| Amine | 1615 – 1630 | Strong | In-plane bending deformation of the amino group.[1][2] | |
| Aromatic Ring | 1570 – 1590 | Strong | Ring "breathing" modes, split by the asymmetry of tetrasubstitution.[2] | |
| Aromatic Ring | 1460 – 1490 | Strong | Second principal ring band.[1] | |
| Aryl Ether | 1230 – 1260 | Very Strong | Asymmetric stretching of the ether linkage.[1][2] | |
| Alkyl Ether | 1020 – 1050 | Strong | Symmetric stretching of the | |
| Aryl Chloride | 1070 – 1090 | Medium | In-plane vibration coupled with ring modes.[1][2] | |
| Isolated Ar-H | 860 – 880 | Strong | Out-of-plane (OOP) bending for isolated protons at positions 4 and 6.[1][2] | |
| Aryl Bromide | < 600 | Variable | Often below the cutoff of standard ATR-IR; may appear as weak fingerprint bands.[1][2] |
Analyst Note: The region between 800–900 cm⁻¹ is critical. A 1,2,3,5-substitution pattern typically yields a strong band near 860–870 cm⁻¹ due to the isolated hydrogens.[2] Absence of this band suggests a regioisomer (e.g., 1,2,4,5-substitution).[2]
Experimental Methodology
To ensure reproducibility and data integrity (Trustworthiness), the following protocol utilizes Attenuated Total Reflectance (ATR), which minimizes sample preparation errors compared to KBr pellets.
Protocol: ATR-FTIR Acquisition[1][2]
-
Instrument Setup:
-
Sample Preparation:
-
Acquisition Workflow:
-
Data Processing:
Diagram 1: Analytical Workflow
Figure 1: Standardized workflow for ATR-FTIR analysis of solid organic intermediates.
Quality Control & Impurity Profiling
In drug development, the IR spectrum is a "fingerprint" used to detect specific synthesis failures.
Common Impurities & Spectral Markers[2]
| Impurity Type | Source | Spectral Indicator (Red Flag) |
| Starting Material | Unreacted 4-chloro-2-nitroanisole | Strong bands at 1530 cm⁻¹ (asym |
| Regioisomer | 4-Bromo-5-chloro-2-methoxyaniline | Shift in the OOP bending region (800-900 cm⁻¹) due to adjacent hydrogens (ortho-coupling) rather than isolated ones.[1][2] |
| Des-bromo analog | 5-Chloro-2-methoxyaniline | Significant shift in fingerprint region; changes in relative intensity of ring modes due to reduced mass.[2] |
| Water/Solvent | Wet sample | Broad "hump" >3000 cm⁻¹ masking the sharp N-H stretches. |
Diagram 2: Spectral Validation Logic
Figure 2: Decision tree for validating the identity of this compound.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methoxyaniline (o-Anisidine).[1][2] NIST Chemistry WebBook, SRD 69. Available at: [Link][1][2]
-
PubChem. 5-Chloro-2-methoxyaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
SpectraBase. IR Spectrum of 4-Bromo-2-chloroaniline (Structural Analog). Wiley Science Solutions.[1] Available at: [Link][1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 4-Bromo-2-chloroaniline(38762-41-3) IR Spectrum [m.chemicalbook.com]
- 5. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 7. 3-Bromoaniline(591-19-5) IR Spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Chemoselective Buchwald-Hartwig Amination Strategies for 3-Bromo-5-chloro-2-methoxyaniline
Executive Summary
3-Bromo-5-chloro-2-methoxyaniline presents a classic "ambiphilic" challenge in cross-coupling chemistry. It contains a nucleophilic handle (primary amine) and two electrophilic handles (aryl bromide and aryl chloride) with distinct electronic and steric environments.
This application note details protocols for the chemoselective Buchwald-Hartwig amination of this scaffold. We address two distinct synthetic objectives:
-
C3-Functionalization: Utilizing the molecule as an electrophile to displace the C3-Bromine with an external amine while preserving the C5-Chlorine.
-
N-Arylation: Utilizing the molecule as a nucleophile to couple the aniline nitrogen with an external aryl halide.
Success relies on exploiting the oxidative addition rate differentials (
Strategic Analysis: The Reactivity Hierarchy
To design a self-validating protocol, one must understand the relative reactivity rates of the functional groups present on the scaffold.
| Functional Group | Role | Reactivity Rank | Strategic Implication |
| Nucleophile | High | Must be protected (Boc/Ac) if targeting C-Br coupling to prevent self-polymerization. | |
| Electrophile | Medium | The primary site for oxidative addition. Reacts | |
| Electrophile | Low | Remains inert under standard conditions (<100°C), serving as a handle for subsequent steps. | |
| Ligand/Steric | N/A | Provides steric bulk at C3; requires sterically demanding ligands (e.g., BrettPhos) to facilitate reductive elimination. |
Visualizing the Selectivity Logic
Figure 1: Decision tree for selecting the correct synthetic pathway based on the desired transformation.
Protocol A: C3-Selective Amination (Displacement of Br)
Objective: Install a secondary amine (e.g., morpholine, piperidine) at the C3 position while leaving the C5-Cl intact. Critical Constraint: The free aniline must be protected to prevent oligomerization.
Step 1: N-Protection (Boc-Strategy)
Note: Acetyl protection is viable but harder to remove post-coupling. Boc is recommended.
-
Dissolve this compound (1.0 equiv) in THF (0.5 M).
-
Add
(1.1 equiv) and DMAP (0.1 equiv). -
Reflux at 60°C for 4 hours. Monitor by TLC/LCMS until starting material vanishes.
-
Workup: Concentrate and pass through a short silica plug.
-
Checkpoint: Ensure the product is a solid carbamate. This prevents catalyst coordination in the next step.
-
Step 2: The Buchwald-Hartwig Coupling
Catalyst System: BrettPhos Pd G4 . Rationale: This 4th-generation precatalyst ensures rapid activation at mild temperatures, crucial for preventing the activation of the C-Cl bond. BrettPhos is bulky, promoting reductive elimination despite the ortho-methoxy steric hindrance.
Reagents:
-
Substrate:
-Boc-3-bromo-5-chloro-2-methoxyaniline (1.0 equiv) -
Nucleophile: Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1–2 mol%)
-
Base:
(1.5 equiv) - Strong base required for rapid turnover. -
Solvent: 1,4-Dioxane (anhydrous, 0.2 M)
Procedure:
-
Charge a reaction vial with the N-Boc substrate,
, and BrettPhos Pd G4. -
Purge the vial with Nitrogen/Argon (3 cycles of vac/fill). Oxygen inhibits the catalyst.
-
Add anhydrous Dioxane and the Secondary Amine via syringe.
-
Heat to 80°C .
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of C-Cl activation (dechlorination or double amination).
-
-
Monitor by HPLC at 2 hours. The reaction is typically complete within 2–6 hours.
-
Quench with water, extract with EtOAc, and purify via flash chromatography.
Step 3: Deprotection (Optional)
If the free aniline is required:
-
Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:4) at room temperature for 1 hour.
-
Neutralize with
to isolate the free base.
Protocol B: N-Arylation (Using the Aniline as Nucleophile)
Objective: Couple the aniline nitrogen to an external Aryl Halide (Ar-X). Challenge: The internal C-Br bond is a competing electrophile. Solution: Use an external Aryl Iodide (Ar-I) . Oxidative addition to Ar-I is significantly faster than to the internal Ar-Br.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv)
-
Catalyst: XantPhos Pd G4 or
/ XantPhos.-
Rationale: XantPhos is a bidentate ligand with a wide bite angle, excellent for N-arylation of primary amines, and less prone to promoting C-Br insertion compared to bulky monophosphines.
-
-
Base:
(2.0 equiv).-
Rationale: A weaker base prevents background side reactions and is sufficient for Aryl Iodides.
-
Procedure:
-
Combine Substrate, Aryl Iodide,
, and Catalyst (2 mol%) in Toluene (0.2 M). -
Degas thoroughly.
-
Heat to 90°C for 12–16 hours.
-
Checkpoint: If LCMS shows unreacted starting material but no side products, add 1 mol% additional catalyst. If "dimer" (self-coupled product) appears, lower temperature to 70°C and switch to the more reactive Ar-I partner.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for both targeted transformations.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst poisoning by free amine or oxidation. | Ensure strict |
| Dehalogenation (Loss of Cl) | Temperature too high; Hydride source present. | Lower temp to 70°C. Ensure solvent (Dioxane) is anhydrous and peroxide-free. |
| Self-Coupling (Protocol B) | Internal C-Br reacting with | Switch coupling partner to Aryl Iodide . Dilute reaction (0.05 M) to favor intermolecular reaction. |
| Low Yield with Steric Amines | Steric crowding at C3 (ortho-OMe). | Switch ligand to RuPhos or AdBrettPhos , designed for extreme steric hindrance. |
References
-
Buchwald-Hartwig Amination Overview
- BrettPhos Pd G4 Catalyst: Title: BrettPhos Pd G4 - Product Specification & Applic
-
Chemoselectivity in Polyhalogenated Arenes
- Title: Chemoselective Amination of Polyhalogen
- Source:Journal of the American Chemical Society (Relevant mechanistic studies on Br vs Cl selectivity).
-
URL:[Link]
-
Substrate Context (Kinase Inhibitors)
-
Title: Synthesis of 5-Chloro-2-methoxyaniline derivatives (TMC-207 Intermediates).[2]
- Source: ChemicalBook / Patent Liter
-
Sources
Application Note: Strategic Utilization of 3-Bromo-5-chloro-2-methoxyaniline in Kinase Inhibitor Design
[1]
Executive Summary
This compound is a trisubstituted aniline derivative that offers a unique "Tri-Vector" diversification platform for drug discovery.[1] Its structural motif—characterized by an electron-donating methoxy group flanked by two distinct halogens (Br and Cl) and a primary amine—allows for highly controlled, sequential functionalization.[1]
This guide details the specific utility of this scaffold in synthesizing Mnk (MAPK interacting kinase) inhibitors and other heterocyclic cores. It provides validated protocols for regioselective cross-coupling and heterocycle formation, supported by patent literature and mechanistic analysis.
Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties
| Property | Value | Note |
| CAS Number | 569688-63-7 | |
| Molecular Formula | C₇H₇BrClNO | |
| Molecular Weight | 236.49 g/mol | |
| Appearance | Off-white to pale brown solid | Oxidation sensitive |
| Melting Point | 68–72 °C | |
| Solubility | DMSO, DMF, MeOH, DCM | Low water solubility |
| pKa (Conjugate Acid) | ~2.4 (Predicted) | Electron-deficient aniline |
The "Tri-Vector" Reactivity Model
The power of this building block lies in the orthogonal reactivity of its three functional handles:
-
The C3-Bromine (Vector A): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Despite being ortho to the methoxy group, it undergoes oxidative addition faster than the C5-Chlorine.
-
The C1-Amine (Vector B): A nucleophilic handle for amide coupling, urea formation, or cyclization (e.g., into quinazolines, indoles, or isatins).[1]
-
The C5-Chlorine (Vector C): A latent handle.[1] It is generally inert under conditions used to couple the bromine, allowing for late-stage modification or serving as a metabolic blocker to prevent oxidation at the para-position relative to the methoxy.
Protocol A: Synthesis of Mnk Inhibitor Intermediates (Heterocycle Formation)
Context: This protocol is adapted from WO2020108619A1 , where this specific aniline is used to synthesize a core scaffold for Mnk inhibitors. The reaction sequence utilizes a Sandmeyer-isonitrosoacetanilide route to generate an isatin-like or fused heterocyclic intermediate.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagents: Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate.
-
Solvents: Water, HCl (conc.), DMF (optional co-solvent).
-
Cyclization Agent: Sulfuric acid (conc.).[1]
Step-by-Step Methodology
-
Preparation of the Isonitroso Intermediate:
-
Dissolve this compound (e.g., 7.2 g, 30.4 mmol) in a mixture of water and HCl. Heating to 90°C may be required to ensure full dissolution of the salt.
-
Add Chloral hydrate (1.1–1.2 equiv) and Hydroxylamine hydrochloride (3–5 equiv) sequentially.[1]
-
Reaction: Stir the mixture vigorously at 90°C for 25–60 minutes .
-
Mechanistic Insight: The amine condenses with chloral to form an
-chloroamine, which is then displaced by hydroxylamine to form the oxime (isonitrosoacetanilide). -
Workup: Cool the reaction to room temperature. The product usually precipitates. Filter the solid, wash with water, and dry under vacuum.[2]
-
-
Acid-Mediated Cyclization:
-
Pre-heat concentrated Sulfuric Acid (approx. 5–8 mL per gram of substrate) to 50–60°C .
-
Add the dried isonitroso intermediate portion-wise to the acid. Caution: Exothermic.[1]
-
Reaction: Heat to 80–90°C for 1–2 hours .
-
Quench: Pour the reaction mixture over crushed ice. The cyclized isatin derivative (likely 4-bromo-6-chloro-7-methoxyisatin ) will precipitate as an orange/red solid.[1]
-
-
Validation:
-
LC-MS: Check for [M+H] peak corresponding to the loss of water and formation of the ring (MW approx 305-307 Da depending on isotopes).[1]
-
NMR: Disappearance of the oxime proton and appearance of the amide NH in the new ring.
-
Protocol B: Regioselective Suzuki-Miyaura Coupling
Context: Functionalizing the C3-Bromine while leaving the C5-Chlorine intact is critical for scaffold elaboration.[1] The ortho-methoxy group creates steric hindrance, requiring specific catalytic systems.[1]
Materials
-
Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂/S-Phos (for difficult substrates).[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv).[1]
Step-by-Step Methodology
-
Setup:
-
Reaction:
-
Heat to 80–90°C under an inert atmosphere (N₂ or Ar) for 4–12 hours.
-
Note: Do not exceed 100°C if preserving the C5-Chlorine is critical, as higher temperatures may induce oxidative addition at the chloride.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]
-
-
Self-Validating Checkpoint:
-
The product should retain the chlorine atom (verify isotopic pattern in MS: 3:1 ratio for Cl, absence of 1:1 Br pattern).
-
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways available for this scaffold, highlighting the "Mnk Inhibitor" route and the "Direct Coupling" route.
Figure 1: Divergent synthetic pathways for this compound, showing the construction of heterocyclic cores (top) and direct cross-coupling strategies (bottom).[1]
Safety & Handling
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon air exposure.[1]
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
-
World Intellectual Property Organization (WIPO). Mnk Inhibitors and Preparation Methods Thereof. WO2020108619A1. (2020).[1]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] (2024).[1][3][4][5]
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound.[1][1]
-
ChemicalBook. this compound Properties and Suppliers.[1]
Sources
- 1. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 2. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: 3-Bromo-5-chloro-2-methoxyaniline in Agrochemical Synthesis
[1][2]
Executive Summary
3-Bromo-5-chloro-2-methoxyaniline (CAS 569688-63-7) is a highly functionalized aniline scaffold serving as a critical "privileged structure" in the design of modern agrochemicals and pharmaceuticals.[1] Its unique substitution pattern—combining a lipophilic chlorine, a sterically demanding bromine, and an electron-donating methoxy group—offers distinct advantages in modulating metabolic stability and binding affinity in target enzymes (e.g., acetolactate synthase or protoporphyrinogen oxidase).[1]
This guide details the specific utility of this intermediate, providing validated protocols for its incorporation into heterocyclic herbicides and fungicides, alongside handling and safety data required for industrial workflows.[1]
Chemical Profile & Strategic Value[2]
Physicochemical Properties[2][3]
| Property | Value | Note |
| CAS Number | 569688-63-7 | Verified Identifier |
| Formula | C₇H₇BrClNO | |
| Molecular Weight | 236.49 g/mol | High halogen density |
| Appearance | Off-white to pale brown solid | Oxidation sensitive |
| Purity Grade | >95% (HPLC) | Standard for synthesis |
| Solubility | DMSO, DMF, DCM, EtOAc | Low water solubility |
Structural Activity Relationships (SAR)
The tri-substituted pattern of this aniline is not arbitrary; it is engineered for specific biological outcomes:
-
2-Methoxy Group: Provides electron density to the aniline nitrogen, enhancing nucleophilicity for coupling reactions, while also serving as a hydrogen bond acceptor in the active site.[1]
-
3-Bromo Substituent: Acts as a "blocking group" to prevent metabolic degradation (ring hydroxylation) at the ortho-position.[1] Crucially, it serves as a reactive handle for cross-coupling (Suzuki, Buchwald) to extend the carbon skeleton.[1]
-
5-Chloro Substituent: Increases overall lipophilicity (LogP), aiding in cuticular penetration of the agrochemical into plant leaves or fungal cell walls.[1]
Synthetic Protocols
The following protocols describe the two primary modes of utilizing this compound: as a nucleophile (exploiting the amine) and as an electrophile (exploiting the bromine).[1]
Protocol A: Nucleophilic Coupling with Heterocycles (Herbicide Synthesis)
Context: This reaction mimics the synthesis of pyrimidine-based herbicides (e.g., Florasulam analogs), where the aniline displaces a leaving group on a heteroaromatic ring.[1]
Reagents:
-
2,4-Dichloropyrimidine (1.1 eq)[1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]
-
Solvent: Anhydrous DMF or Acetonitrile[1]
-
Catalyst: 18-Crown-6 (0.1 eq, optional for rate enhancement)[1]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with this compound (10 mmol, 2.36 g) and 2,4-dichloropyrimidine (11 mmol, 1.64 g).
-
Solvation: Add anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.
-
Base Addition: Add Cs₂CO₃ (20 mmol, 6.5 g) in a single portion. If using acetonitrile, add 18-Crown-6 at this stage.[1]
-
Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][5] The formation of the mono-substituted product (displacement of the 4-chloro position on pyrimidine) is favored due to the steric hindrance of the 2-chloro position.[1]
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates.[1]
-
Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.[1] Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR: Disappearance of the broad NH₂ singlet (approx.[1] 4.0 ppm) and appearance of a downfield NH signal (>8.0 ppm).[1]
-
MS: M+H peak at ~348/350 (distinct Br/Cl isotope pattern).[1]
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Context: Utilizing the 3-Bromo handle to construct biaryl scaffolds common in SDHI fungicides.[1]
Reagents:
-
Phenylboronic acid derivative (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)[1]
-
Base: K₃PO₄ (3.0 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the aniline (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol). Suspend in Dioxane/Water (5 mL). Sparge with Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).[1]
-
Catalysis: Add Pd(dppf)Cl₂ (36 mg, 5 mol%). Seal the vial immediately.
-
Reaction: Heat to 95°C for 4 hours.
-
Work-up: Dilute with water and extract with DCM. The amine group remains intact, ready for further derivatization (e.g., amide coupling).[1]
Pathway Visualization
The following diagram illustrates the retro-synthetic logic and downstream applications of the scaffold.
Figure 1: Synthetic workflow from commodity precursors to the target aniline and its divergence into agrochemical active ingredients.[1]
Safety & Handling (SDS Highlights)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
-
Eye Irritation: Category 2A.
-
STOT-SE: Category 3 (Respiratory irritation).[1]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound may form dust; avoid inhalation.[1]
-
PPE: Nitrile gloves (double-gloving recommended due to halogenated nature enhancing permeation), safety goggles, and a lab coat.[1]
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids.
-
Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the amine, which leads to darkening (browning) of the solid.
References
-
GlaxoSmithKline IP. (2015).[1][4] WO2015/91647: Synthesis of 5-chloro-2-methoxyaniline intermediates.[1][4] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66763: 5-Chloro-2-methoxyaniline (Precursor Data).[1] Retrieved from [Link][1]
-
Google Patents. (2020).[1] WO2020108619A1 - Mnk Inhibitors using this compound.[1] Retrieved from
Sources
- 1. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 569688-63-7 | MFCD08444539 | this compound [aaronchem.com]
- 3. CN118546107A - ä¸ç±»2-å»åæ°¨åºè¯é è¡çç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 4. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
Application Notes and Protocols for the N-arylation of 3-Bromo-5-chloro-2-methoxyaniline
Introduction: The Strategic Importance of N-Aryl Anilines
Substituted N-aryl anilines are privileged structural motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is a critical endeavor in both academic research and industrial drug development. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This application note provides a detailed protocol and in-depth scientific rationale for the N-arylation of a challenging, electronically and sterically complex substrate: 3-bromo-5-chloro-2-methoxyaniline.
The subject molecule, this compound, presents a unique synthetic challenge due to its distinct substitution pattern. The presence of an electron-donating methoxy group at the ortho position increases the electron density of the aniline nitrogen, which can modulate its reactivity. Conversely, the halogen substituents (bromo and chloro) are electron-withdrawing and introduce steric hindrance around the reactive amine center. This intricate electronic and steric profile necessitates a carefully optimized protocol to achieve high yields and selectivity. This guide will focus on leveraging the capabilities of third-generation (G3) Buchwald precatalysts, specifically XPhos Pd G3, to address these challenges effectively.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[2][3] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation.
The Catalytic Cycle Deconstructed:
-
Precatalyst Activation: The reaction is initiated by the activation of the air- and moisture-stable G3 precatalyst to the active Pd(0) species. This is typically achieved by the action of a base.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) center. The base in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Sources
Cross-coupling reactions involving 3-Bromo-5-chloro-2-methoxyaniline
Application Note: Chemoselective Cross-Coupling of 3-Bromo-5-chloro-2-methoxyaniline
Executive Summary
This compound (CAS 569688-63-7) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its structural uniqueness lies in its "tri-orthogonal" reactivity profile:
-
C3-Bromo: Highly reactive electrophile (Suzuki/Buchwald entry point).[1]
-
C5-Chloro: Latent electrophile (reserved for secondary diversification).[1]
-
C1-Amino: Nucleophilic handle (can be protected or directed).[1]
This guide provides a validated roadmap for the chemoselective functionalization of this molecule. By exploiting the bond dissociation energy (BDE) differential between C–Br (~69 kcal/mol) and C–Cl (~81 kcal/mol), researchers can exclusively target the C3 position while preserving the C5-chloride for subsequent steps.[1]
Chemoselectivity & Mechanistic Logic
The success of this protocol hinges on the kinetics of oxidative addition.[1][2] Palladium(0) catalysts insert into carbon-halogen bonds at rates dictated by the bond strength and steric environment.[1]
-
The C3-Br Advantage: Despite the steric pressure from the ortho-methoxy group (C2-OMe), the C–Br bond is significantly more labile than the C–Cl bond.[1]
-
The C5-Cl Latency: The C5 position, while less sterically encumbered, requires higher activation energy.[1] Using controlled temperatures and specific ligand architectures allows us to "switch off" this site during the first coupling.[1]
Reactivity Hierarchy Diagram
Figure 1: Kinetic hierarchy of oxidative addition. Path A is favored under mild conditions.[1][3]
Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Target: Introduction of aryl/heteroaryl groups at the 3-position while retaining the 5-chloro handle.[4]
Rationale:
-
Ligand Selection (SPhos): The 2-methoxy group creates an ortho-substituted environment for the 3-bromo. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient at coupling sterically hindered aryl chlorides and bromides due to its bulk and electron-rich nature [1].
-
Base (K₃PO₄): Anhydrous mild bases prevent the hydrolysis of sensitive boronic acids and reduce competitive dehalogenation.[1]
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the aniline substrate (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[1]
-
Solvation: Add degassed Toluene and Water (10:1 v/v). The concentration of the substrate should be 0.2 M.[1]
-
Reaction: Seal the vial and heat to 60–70 °C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1] Dry the organic phase over MgSO₄, filter, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Quantitative Expectations:
| Parameter | Specification | Note |
| Typical Yield | 75–92% | Dependent on boronic acid stability. |
| Chemoselectivity | >95:5 (Br:Cl) | Temperature control is the key variable.[1] |
| Reaction Time | 4–12 Hours | SPhos accelerates the cycle significantly.[1] |
Protocol B: C5-Chloro Activation (Subsequent Step)
Target: Functionalization of the remaining chloride.
Once the C3 position is derivatized, the C5-chloride becomes the primary electrophile.[1] Aryl chlorides are less reactive, necessitating a "hotter" catalyst system.[1]
Modifications for Step 2:
-
Ligand: Switch to XPhos or RuPhos .[1] These ligands are designed to facilitate oxidative addition into difficult aryl-chloride bonds [2].[1]
-
Temperature: Increase to 100–110 °C .
-
Solvent: 1,4-Dioxane (higher boiling point).[1]
Troubleshooting & Optimization Guide
Issue 1: Low Conversion of the Bromide
-
Cause: Catalyst poisoning by the free amine (-NH₂).[1] The lone pair on the nitrogen can coordinate to Pd, creating an inactive species.[1]
-
Solution: Protect the amine as an acetamide (-NHAc) prior to coupling.[1]
Issue 2: "Scrambling" (Loss of Chlorine)
-
Cause: Reaction temperature too high (>90°C) or ligand too active (e.g., using tBu₃P).[1]
-
Solution: Lower temperature to 60°C and extend reaction time. Ensure the stoichiometry of the boronic acid is strictly 1.1–1.2 equiv to prevent "over-coupling."
Issue 3: Protodehalogenation (H replaces Br)
-
Cause: Hydride source present (often from alcohol solvents) or excessive heating.[1]
-
Solution: Switch to strictly aprotic solvents (Toluene, DMF) and ensure anhydrous conditions if using bases like NaOtBu.[1]
Strategic Workflow Diagram
Figure 2: Sequential functionalization workflow ensuring regiocontrol.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.[1] Journal of the American Chemical Society, 127(13), 4685–4696.[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1]
-
BenchChem. Reactivity Comparison of Bromo- vs. Chloro-Substituents in Cross-Coupling.
-
Santa Cruz Biotechnology. this compound Product Data.
Disclaimer: This protocol involves the use of transition metals and halogenated aromatics.[1][3][6][7][8][9] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 569688-63-7 | MFCD08444539 | this compound [aaronchem.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Functionalization of 3-Bromo-5-chloro-2-methoxyaniline
Executive Summary
This technical guide details the experimental handling and functionalization of 3-Bromo-5-chloro-2-methoxyaniline (CAS: 569688-63-7).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals due to its unique substitution pattern. The molecule features three distinct reactive handles—a primary amine, an aryl bromide, and an aryl chloride—allowing for orthogonal functionalization.[1]
The core challenge in working with this scaffold is achieving regioselectivity during cross-coupling reactions.[1] This guide provides a validated protocol for chemoselective Suzuki-Miyaura coupling at the C3-position (Bromine) while preserving the C5-Chlorine for subsequent elaboration, alongside critical safety and handling data.[1]
Scaffold Analysis & Chemical Profile[1]
Structural Properties
The molecule is a polysubstituted aniline.[1] The 2-methoxy group imposes significant steric influence on the adjacent 3-bromo position, while the 1-amino group renders the ring electron-rich, potentially deactivating the halides toward oxidative addition compared to electron-deficient systems.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 569688-63-7 |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| Physical State | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Acidity (pKa) | ~2.4 (Conjugate acid of aniline) |
Reactivity Logic
The experimental design relies on the bond dissociation energy (BDE) hierarchy: C-Br (approx. 80 kcal/mol) < C-Cl (approx. 95 kcal/mol) .[1]
-
Primary Target (C3-Br): Reacts first in Pd-catalyzed couplings. Requires ligands capable of overcoming the steric bulk of the adjacent 2-OMe group.
-
Secondary Target (C5-Cl): Remains inert under mild conditions; activated only after Br-functionalization or using specialized ligands (e.g., bulky biaryl phosphines) at elevated temperatures.[1]
-
Tertiary Target (N1-NH₂): Available for amide coupling, urea formation, or heterocyclization (e.g., benzimidazole formation).[1]
Safety & Handling (SDS Highlights)
Warning: Halogenated anilines are toxic and potential sensitizers.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
PPE Requirements: Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields.[1] Work must be performed in a fume hood.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.
Core Application: Regioselective Suzuki-Miyaura Coupling[1]
This protocol describes the selective arylation of the C3-position. The use of Pd(dppf)Cl₂ is effective for standard boronic acids, while XPhos Pd G2 is recommended for sterically demanding partners due to the ortho-methoxy effect.[1]
Experimental Workflow Diagram
Figure 1: Workflow for the regioselective C3-arylation, highlighting catalyst choice as a variable dependent on the coupling partner.
Detailed Protocol
Materials:
-
This compound (1.0 equiv)[1]
-
Arylboronic acid (1.1 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: In a 20 mL microwave vial or round-bottom flask, add the aniline (236 mg, 1.0 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inertion: Cap the vessel and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) quickly under a positive stream of Argon.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Heat the mixture to 80°C .
-
Workup: Upon completion (typically 2-4 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance at C3 (Ortho-OMe) | Switch catalyst to XPhos Pd G2 or SPhos Pd G2 (2-5 mol%). These bulky ligands facilitate coupling at crowded centers.[1] |
| Dehalogenation (Loss of Cl) | Temperature too high | Lower temperature to 60-70°C. Ensure solvent is strictly degassed to remove oxygen.[1] |
| Protodeboronation | Unstable boronic acid | Use Boronic Ester (Pinacol) or increase base concentration.[1] |
Secondary Application: Heterocycle Formation[1]
The 1-Amino and 2-Methoxy groups provide a pathway to benzoxazoles or benzimidazoles (via demethylation).[1]
Pathway Visualization:
Figure 2: Divergent synthetic pathways available from the core scaffold.[1]
Analytical Validation
Successful synthesis is confirmed by specific NMR signatures:
-
¹H NMR (DMSO-d₆):
-
Starting Material: Two aromatic doublets (meta-coupling, J ~2.0 Hz) at approx δ 6.8 - 7.2 ppm. A sharp singlet for -OMe at δ 3.7-3.8 ppm.[1] Broad singlet for -NH₂ at δ 5.0-5.5 ppm.[1]
-
Product (Suzuki): Disappearance of one doublet pattern; appearance of new aromatic protons from the coupling partner.[1] The -OMe peak often shifts slightly upfield due to shielding from the new aryl ring.
-
-
LC-MS:
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline (Precursor data). Retrieved from [Link][1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] (General reference for ligand selection in hindered anilines).
Sources
Scale-Up Synthesis of 3-Bromo-5-chloro-2-methoxyaniline: An Application Note and Protocol
Introduction
Substituted anilines are critical building blocks in the synthesis of a wide array of high-value chemical products, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise installation of various functional groups on the aniline scaffold allows for the fine-tuning of molecular properties, a key aspect of modern drug development and material science. Among these, halogenated methoxyanilines are of significant interest due to their utility as versatile intermediates. This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 3-Bromo-5-chloro-2-methoxyaniline, a key intermediate for various downstream applications.
This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and provides insights into process optimization and safety considerations for scaling up the synthesis. The protocols described herein are designed to be self-validating, with clear guidance on in-process controls and characterization of intermediates and the final product.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is best approached through a multi-step sequence starting from a readily available precursor. A logical and scalable route involves the protection of the highly reactive amino group of 2-methoxyaniline, followed by sequential electrophilic aromatic substitution to introduce the bromine and chlorine atoms, and finally, deprotection to yield the target molecule. This strategy offers excellent control over regioselectivity, which is crucial for avoiding the formation of undesired isomers.[3]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Experimental Rationale
Part 1: Protection of the Amino Group - Synthesis of N-(2-methoxyphenyl)acetamide
Rationale: The amino group of aniline and its derivatives is highly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. Direct halogenation of 2-methoxyaniline would likely lead to a mixture of products and potential over-halogenation.[4] To ensure regioselective bromination and chlorination, the amino group is first protected as an acetamide. The acetamido group is less activating and sterically more demanding, which helps to direct the incoming electrophiles to the desired positions.[3]
Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-methoxyaniline (1.0 eq) and glacial acetic acid (3.0 vol).
-
Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, slowly pour the reaction mixture into ice-cold water (10 vol) with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Drying: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum at 50-60 °C to a constant weight.
In-Process Controls:
-
Temperature monitoring during acetic anhydride addition.
-
Reaction completion check by TLC/HPLC.
-
pH of the filtrate after washing.
Part 2: Regioselective Bromination - Synthesis of N-(5-Bromo-2-methoxyphenyl)acetamide
Rationale: The acetamido and methoxy groups are both ortho-, para-directing. In N-(2-methoxyphenyl)acetamide, the para-position to the strongly activating acetamido group (position 5) is the most sterically accessible and electronically favorable site for electrophilic substitution. Bromination is achieved using a suitable brominating agent in a polar solvent like acetic acid.
Protocol:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve N-(2-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid (5.0 vol).
-
Reagent Addition: Cool the solution to 10-15 °C. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (1.0 vol) dropwise, maintaining the temperature below 20 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC/HPLC.
-
Work-up: Once the reaction is complete, pour the mixture into a stirred solution of sodium bisulfite (10% w/v) in water to quench any unreacted bromine. The product will precipitate.
-
Isolation and Drying: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum at 60-70 °C.
In-Process Controls:
-
Temperature control during bromine addition.
-
Monitoring of starting material consumption by TLC/HPLC.
-
Quenching of excess bromine confirmed by the disappearance of the reddish-brown color.
Part 3: Regioselective Chlorination - Synthesis of N-(3-Bromo-5-chloro-2-methoxyphenyl)acetamide
Rationale: With the 5-position now occupied by a bromine atom, the next electrophilic substitution will be directed by the combined effects of the acetamido, methoxy, and bromo groups. The most activated and sterically accessible position is ortho to the acetamido group and meta to the bromo group (position 3). A mild chlorinating agent is used to achieve selective monochlorination. N-Chlorosuccinimide (NCS) is a suitable choice for this transformation.[5]
Protocol:
-
Reaction Setup: In a reactor, dissolve N-(5-Bromo-2-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid (8.0 vol).
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 20-25 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The reaction progress should be monitored by TLC/HPLC.
-
Work-up: After completion, pour the reaction mixture into water. The product will precipitate.
-
Isolation and Drying: Filter the solid, wash with water, and then with a small amount of cold ethanol to remove any unreacted NCS and succinimide by-product. Dry the product under vacuum.
In-Process Controls:
-
Portion-wise addition of NCS to control any potential exotherm.
-
TLC/HPLC monitoring for reaction completion.
Part 4: Deprotection - Synthesis of this compound
Rationale: The final step is the hydrolysis of the acetamide protecting group to reveal the free amine. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis using hydrochloric acid in an alcoholic solvent is a common and effective method.[3]
Protocol:
-
Reaction Setup: Charge N-(3-Bromo-5-chloro-2-methoxyphenyl)acetamide (1.0 eq), ethanol (5.0 vol), and concentrated hydrochloric acid (3.0 vol) into a reactor equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC/HPLC until the starting material is no longer detectable.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/v) to neutralize the acid and basify the mixture to a pH > 10. The product will precipitate.
-
Isolation and Purification: Collect the crude product by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Drying: Dry the purified product under vacuum at 40-50 °C.
In-Process Controls:
-
Confirmation of reaction completion by TLC/HPLC.
-
pH control during neutralization.
Scale-Up Considerations and Safety
-
Exothermic Reactions: The acetylation and halogenation steps can be exothermic. For scale-up, it is crucial to ensure adequate cooling capacity and to control the rate of reagent addition to maintain the desired temperature profile.
-
Handling of Halogens: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For larger scales, consider using a closed system for bromine transfer.
-
Waste Management: The process generates acidic and basic aqueous waste, as well as halogenated organic waste. All waste streams must be handled and disposed of in accordance with local environmental regulations.
-
Purification: On a larger scale, recrystallization may require significant solvent volumes. Consider alternative purification methods such as slurry washing or distillation if applicable to the physical properties of the intermediates and final product.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| N-(2-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | White to off-white solid | 87-89 |
| N-(5-Bromo-2-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 244.09 | White to light tan solid | 118-122 |
| N-(3-Bromo-5-chloro-2-methoxyphenyl)acetamide | C₉H₉BrClNO₂ | 278.53 | Off-white to pale yellow solid | 150-154 |
| This compound | C₇H₇BrClNO | 236.50 | Light brown to grey solid | 70-74 |
Analytical Characterization: The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass spectrometry to verify the molecular weight.
-
HPLC to determine the purity.
-
Infrared (IR) spectroscopy to identify key functional groups.
Conclusion
The multi-step synthesis outlined in this application note provides a robust and scalable route to this compound. By employing a protection-halogenation-deprotection strategy, this protocol ensures high regioselectivity and good overall yields. The detailed experimental procedures, coupled with the rationale behind each step and considerations for scale-up, offer a comprehensive guide for researchers and process chemists. Adherence to the in-process controls and safety precautions is paramount for the successful and safe implementation of this synthesis on a larger scale.
References
- CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents.
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI. Available at: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. Available at: [Link]
-
Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF - ResearchGate. Available at: [Link]
- US5117061A - Process of preparing substituted anilines - Google Patents.
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
- WO2008125867A2 - Process for the preparation of gefitinib - Google Patents.
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. Available at: [Link]
-
Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. Available at: [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[6][7][8]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List - GitHub. Available at: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem - NIH. Available at: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed. Available at: [Link]
-
Benzene, 1-bromo-2-chloro - Organic Syntheses Procedure. Available at: [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Available at: [Link]
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- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 6. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-5-chloro-2-methoxyaniline in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
3-Bromo-5-chloro-2-methoxyaniline is a substituted aromatic amine that, while not extensively documented in dedicated material science literature, presents a compelling scaffold for the synthesis of advanced materials. Its unique arrangement of functional groups—an amine, a methoxy group, and two distinct halogens—offers a rich platform for chemical modification. The aniline moiety is a well-established precursor for conductive polymers and azo dyes. The bromine and chlorine atoms serve as reactive handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex conjugated systems. Furthermore, the methoxy group can modulate the electronic properties and solubility of the resulting materials.[1][2]
This document provides a prospective guide to the application of this compound in material science, drawing upon established chemical principles and analogous reactions of similar compounds. We will explore its potential in the development of organic dyes and pigments, as well as its use as a monomer for specialty polymers with potential applications in organic electronics. The protocols herein are designed to be robust and self-validating, providing a solid foundation for researchers to explore the capabilities of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 569688-63-7 | [3] |
| Molecular Formula | C₇H₇BrClN | |
| Molecular Weight | 220.49 g/mol | |
| Boiling Point (Predicted) | 305.7±37.0 °C | [3] |
| Density (Predicted) | 1.643±0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.41±0.10 | [3] |
Application Area 1: Synthesis of Novel Azo Dyes
The primary amine group of this compound makes it an ideal starting material for the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis involves a two-step process: diazotization of the aniline derivative, followed by coupling with an electron-rich aromatic compound.[4] The resulting dye's color and properties are influenced by the substituents on the aromatic rings.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a novel azo dye via the diazotization of this compound and subsequent coupling with 2-naphthol.
Workflow Diagram:
Caption: Workflow for the synthesis of an azo dye.
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol
-
Buchner funnel and filter paper
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 2.20 g (10 mmol) of this compound in 20 mL of 3M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring. b. In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water. c. Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.
-
Azo Coupling: a. In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of 1M NaOH solution. Cool this solution to 0-5 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Isolation and Purification: a. Collect the precipitated dye by vacuum filtration using a Buchner funnel. b. Wash the solid with cold distilled water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye. d. Dry the purified product in a vacuum oven at a low temperature.
Self-Validation:
-
Characterization: The structure and purity of the synthesized azo dye should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Chromatography: Thin-layer chromatography (TLC) can be used to assess the purity of the product.
Application Area 2: Monomer Synthesis for Specialty Polymers
The presence of both bromine and chlorine on the aromatic ring of this compound opens up possibilities for selective functionalization through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. Aryl bromides are generally more reactive than aryl chlorides in such reactions, allowing for sequential or site-selective modifications.[5][6][7] This differential reactivity can be exploited to synthesize monomers for specialty polymers, including conductive polymers.[8][9]
Protocol 2: Selective Suzuki Cross-Coupling for Monomer Synthesis
This protocol describes a representative Suzuki cross-coupling reaction to selectively functionalize the bromine position of this compound with a boronic acid, yielding a monomer suitable for further polymerization.
Workflow Diagram:
Caption: Generalized workflow for Suzuki cross-coupling.
Materials and Reagents:
-
This compound
-
An arylboronic acid (e.g., 4-vinylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: a. To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents). b. Add the palladium catalyst (1-5 mol%). c. Add the anhydrous solvent via syringe.
-
Reaction Execution: a. Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles. b. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[5]
-
Base: The base is necessary to activate the boronic acid for transmetalation.[10] The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.
-
Selective Reactivity: The C-Br bond is weaker than the C-Cl bond, leading to preferential oxidative addition of the palladium catalyst to the C-Br bond under standard conditions.[7] This allows for selective functionalization at the 3-position.
Further Functionalization: The remaining chloro group on the synthesized monomer can be used for a subsequent cross-coupling reaction to create cross-linked polymers or to introduce other functional groups.
Potential in Conductive Polymers
Substituted anilines can be polymerized to form polyaniline derivatives with tailored properties.[9][11] The presence of halogen and methoxy substituents on the aniline ring of this compound is expected to influence the electronic and physical properties of the resulting polymer.[12] The methoxy group, being electron-donating, can increase the electron density of the polymer backbone, potentially affecting its conductivity and redox properties.[1][13] The halogen atoms can enhance the polymer's stability and solubility in organic solvents.
Conclusion
This compound is a promising, yet underexplored, building block for material science. Its multifunctional nature allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel azo dyes, pigments, and specialty polymers. The protocols provided in this guide offer a starting point for researchers to investigate the potential of this compound in creating new materials with tailored optical, electronic, and physical properties. Further research into the polymerization of this monomer and the characterization of the resulting materials is warranted to fully elucidate its capabilities.
References
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing). Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Organic Optoelectronic Materials: Mechanisms and Applications | Chemical Reviews. Available at: [Link]
-
The Synthesis of Azo Dyes. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Why are chlorides less reactive in cross coupling reactions? : r/chemistry - Reddit. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). Available at: [Link]
-
(PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors - ResearchGate. Available at: [Link]
-
Synthesis of an Azo Dye: Sudan 1 - Chemistry Education. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. Available at: [Link]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC - NIH. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available at: [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. Available at: [Link]
-
Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP - American Chemical Society. Available at: [Link]
-
Synthesis and characterization of conducting substituted polyanilines - ScienceDirect. Available at: [Link]
-
Sonogashira coupling - YouTube. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Bicocca. Available at: [Link]
-
Why is methoxy group an electron donating group? - Chemistry Stack Exchange. Available at: [Link]
-
5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem. Available at: [Link]
-
The role of the methoxy group in approved drugs - PubMed. Available at: [Link]
-
Making the First Azo Dye - YouTube. Available at: [Link]
-
Synthesis and characterization of conducting substituted polyanilines | Request PDF. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-5-chloro-2-methoxyaniline
Introduction: Strategic Value of 3-Bromo-5-chloro-2-methoxyaniline in Synthesis
This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) at the meta-positions, an activating methoxy group, and a directing amino group, offers a rich platform for selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of diverse molecular fragments, making it a valuable precursor for complex molecular architectures.
This guide provides an in-depth exploration of the key palladium-catalyzed reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on achieving high chemoselectivity, enabling the targeted transformation of either the C-Br or C-Cl bond.
The Principle of Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The ability to selectively functionalize one halogen over the other in a polyhalogenated aromatic compound is a cornerstone of efficient and elegant synthesis. In the context of this compound, the reactivity of the two halogen atoms in palladium-catalyzed reactions is primarily governed by their bond dissociation energies. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl.[1] This inherent difference in reactivity forms the basis for achieving chemoselectivity. The weaker C-Br bond is more susceptible to oxidative addition than the stronger C-Cl bond, allowing for reactions to be performed selectively at the bromine-substituted position under carefully controlled conditions.
Achieving high selectivity often involves a judicious choice of catalyst, ligands, base, and solvent. For instance, sterically hindered and electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst, sometimes enabling the activation of the less reactive C-Cl bond. Conversely, milder reaction conditions will typically favor the exclusive reaction at the more labile C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[2] In the case of this compound, the Suzuki reaction can be selectively performed at the C-Br bond to introduce a new aryl or vinyl substituent.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Representative Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is adapted from established procedures for the Suzuki coupling of ortho-bromoanilines and is expected to provide good selectivity for the C-Br bond of this compound.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed DME (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloro-2-methoxyaniline.
| Parameter | Recommended Condition | Rationale |
| Catalyst | [Pd(dppf)Cl₂] | A robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates. |
| Ligand | dppf (in the catalyst complex) | Provides a good balance of steric bulk and electron-donating properties for efficient catalysis.[5] |
| Base | K₂CO₃ | A moderately strong inorganic base, effective for activating the boronic acid while being compatible with many functional groups.[1] |
| Solvent | DME/Water | A common solvent system for Suzuki reactions, promoting solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to drive the reaction to completion while minimizing side reactions and potential C-Cl activation. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[6][7] For this compound, this reaction allows for the selective introduction of a primary or secondary amine at the C-Br position.
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a strong base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated as the product, regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol for Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides and is designed to favor selective reaction at the C-Br position.[1]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the vessel and seal it.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-24 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the product with ethyl acetate or another suitable organic solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source for Buchwald-Hartwig aminations.[1] |
| Ligand | XPhos | A bulky and electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[1] |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine.[8] |
| Solvent | Toluene | A common high-boiling, non-polar solvent for this reaction. |
| Temperature | 100-110 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed method for the coupling of aryl halides with alkenes to form substituted alkenes.[9] This reaction can be employed to introduce a vinyl group at the C-Br position of this compound.
Mechanism of the Heck Reaction
The key steps in the Heck reaction mechanism are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl halide.[9]
-
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a palladium-hydride species.[9]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Representative Protocol for Selective Heck Reaction at the C-Br Position
This protocol is based on general conditions for the Heck reaction of aryl bromides.[10]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Seal the flask and purge with argon or nitrogen.
-
Add the anhydrous solvent (DMF or MeCN, 5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and cost-effective palladium precursor for Heck reactions.[9] |
| Ligand | P(o-tol)₃ | A phosphine ligand that can promote the catalytic cycle. |
| Base | Et₃N | A common organic base used to neutralize the HX generated during the reaction.[9] |
| Solvent | DMF or MeCN | Polar aprotic solvents that are suitable for Heck reactions. |
| Temperature | 100-120 °C | Higher temperatures are often required to facilitate the reaction, especially with less reactive alkenes. |
Sonogashira Coupling: Synthesis of Alkynylated Anilines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Mechanism of the Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.
Caption: Catalytic cycles of the Sonogashira coupling.
Representative Protocol for Selective Sonogashira Coupling at the C-Br Position
This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.[12]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.01 mmol).
-
Seal the flask and purge with argon or nitrogen.
-
Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation to the palladium center.[11] |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF/Et₃N | A common solvent system for Sonogashira reactions. |
| Temperature | Room temperature to 60 °C | Many Sonogashira couplings proceed at room temperature, but gentle heating can increase the reaction rate. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective and stepwise functionalization. By carefully selecting the catalyst, ligands, base, and reaction conditions, researchers can achieve high chemoselectivity in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols provided in this guide serve as a robust starting point for the development of synthetic routes towards novel pharmaceuticals, agrochemicals, and functional materials.
References
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Practical Palladium Catalysts for C-N and C-O Bond Formation. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from [Link]
-
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2020). 22 31 Palladium Catalyzed C-C Bond Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
National Institutes of Health. (2021). Three-component three-bond forming cascade via palladium photoredox catalysis. Retrieved from [Link]
-
National Institutes of Health. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Retrieved from [Link]
-
Università di Parma. (n.d.). Palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account. Retrieved from [Link]
-
Basicmedical Key. (2017). Radical-Based Palladium-Catalyzed Bond Constructions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
-
National Institutes of Health. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Retrieved from [Link]
-
National Institutes of Health. (2007). A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (2000). Palladium-catalyzed cross-benzannulation of aminoenynes with diynes. Highly regioselective synthesis of polysubstituted anilines. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines: a general access to substituted maleimides. Retrieved from [Link]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. kbfi.ee [kbfi.ee]
Troubleshooting & Optimization
Optimizing Suzuki coupling with 3-Bromo-5-chloro-2-methoxyaniline
Topic: 3-Bromo-5-chloro-2-methoxyaniline
Case ID: SC-3B5C-OMA Status: Active Support Level: Tier 3 (Senior Scientist)
Executive Summary
You are attempting a Suzuki-Miyaura cross-coupling on This compound . This substrate presents a "Triad of Challenges" that often leads to low yields or stalled reactions:
-
Chemoselectivity: Differentiating between the C-Br (C3) and C-Cl (C5) bonds.
-
Steric Hindrance: The C3-Bromine is ortho to a Methoxy group, creating significant steric bulk that retards oxidative addition.
-
Catalyst Poisoning: The free aniline (
) can coordinate to Palladium, displacing labile ligands and deactivating the catalyst.
This guide provides the mechanistic insight and validated protocols to overcome these specific hurdles.
Module 1: Critical Analysis & Mechanism
1.1 The Chemoselectivity Hierarchy
In polyhalogenated systems, the bond dissociation energy (BDE) dictates the order of oxidative addition.
-
C-Br Bond: Weaker (~68 kcal/mol). Reacts fastest .
-
C-Cl Bond: Stronger (~81 kcal/mol). Reacts slowest .
The Expert Insight: Under standard Suzuki conditions (mild base, <100°C), the Palladium(0) species will exclusively insert into the C-Br bond. The C-Cl bond at the 5-position is electronically deactivated by the meta-amino group and requires significantly higher energy or specialized ligands to react. You do not need to worry about C-Cl coupling unless you are using extremely forcing conditions (e.g.,
1.2 The "Ortho-Effect" & Ligand Selection
The 2-methoxy group is the silent killer in this reaction. It blocks the approach of the Palladium complex to the C3-Br bond.
-
Standard Ligands (
): Too small and not electron-rich enough. They fail to drive the oxidative addition against the steric wall. -
The Solution (
/ ): You require Buchwald-type dialkylbiaryl phosphine ligands .-
Electronic: They are electron-rich, accelerating oxidative addition.
-
Steric: They are bulky, which serves two purposes:
-
It forces the formation of the active monoligated
species (the most active catalyst form). -
It creates a "roof" over the metal center, physically blocking the free aniline nitrogen from binding and poisoning the catalyst.
-
-
Module 2: Visualizing the Pathway
The following diagram illustrates the selective catalytic cycle and the specific interference points for this substrate.
Caption: Figure 1. Chemoselective pathway favoring C-Br insertion. Dashed red line indicates the amine poisoning risk mitigated by bulky ligands.
Module 3: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?
A: This is a classic symptom of Catalyst Deactivation .
-
The Cause: The free aniline is coordinating to the Pd, forming a stable, inactive "Pd-amine" complex. Alternatively, your starting material may contain trace Sulfur , a potent catalyst poison often found in halo-anilines derived from specific reduction pathways [1].
-
The Fix:
-
Switch to Pre-catalysts: Stop using
+ Ligand. Use SPhos Pd G2 or XPhos Pd G3 . These precatalysts activate essentially instantly and ensure the optimal Ligand:Pd ratio (1:1), preventing the "ligand-free" Pd from being captured by the amine. -
Check Sulfur: If your aniline was made via sulfide reduction, wash it with bleach or recrystallize it. Sulfur levels >50 ppm can kill this reaction [2].
-
Q2: I am seeing small amounts of the 5-substituted (wrong regioisomer) product.
A: This is rare but indicates your system is too active or too hot.
-
The Cause: You likely used a highly active NHC ligand (like IPr) or temperatures >100°C. Once the Br is consumed, the active catalyst starts attacking the Cl.
-
The Fix:
-
Lower temperature to 60-80°C.
-
Stick to phosphine ligands (SPhos/XPhos) rather than NHCs.
-
Stop the reaction immediately upon consumption of the starting bromide (monitor via UPLC/HPLC).
-
Q3: My boronic acid is disappearing, but no product is forming.
A: This is Protodeboronation .
-
The Cause: Electron-rich or heteroaryl boronic acids are unstable in aqueous base at high heat.
-
The Fix:
-
Base Swap: Switch from
to (anhydrous or monohydrate). Phosphate is gentler and buffers the pH better. -
Solvent: Reduce water content. Use Toluene:Water (10:1) instead of Dioxane:Water (4:1). The biphasic nature keeps the base in the water and the catalyst in the organic layer, protecting the boronic acid.
-
Module 4: The "Golden Standard" Protocol
This protocol is optimized for This compound to ensure chemoselectivity and prevent amine poisoning.
Reagents & Setup
| Component | Specification | Purpose |
| Catalyst | SPhos Pd G2 (2-5 mol%) | Pre-formed active species; bulky ligand prevents amine binding. |
| Base | Mild base; minimizes protodeboronation. | |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Excellent solubility for organics; water dissolves the inorganic base. |
| Temperature | 80°C | Sufficient for activation, low enough to preserve C-Cl bond. |
Step-by-Step Procedure
-
Charge Solids: To a reaction vial equipped with a stir bar, add:
-
This compound (1.0 equiv)
-
Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)
- (3.0 equiv)
-
SPhos Pd G2 (0.02 - 0.05 equiv)
-
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). Crucial: Oxygen kills the active catalyst. -
Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio). Concentration should be roughly 0.1 M to 0.2 M with respect to the aniline.
-
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.
-
Monitoring: Check by LCMS at 1 hour.
-
If SM remains: Continue heating.
-
If SM consumed: Cool to RT immediately to prevent C-Cl attack.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.-
Note: The product will still be a free aniline. If purification is difficult, consider an in-situ Boc-protection of the crude mixture to facilitate column chromatography.
-
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose failure modes quickly.
Caption: Figure 2. Decision matrix for optimizing reaction conditions.
References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Source: Organic Process Research & Development (ACS). Context: Identifies sulfur and free amines as hidden poisons in GMP campaigns. URL:[Link]
-
Suzuki–Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Validates the use of SPhos/XPhos for sterically hindered, unprotected anilines. URL:[Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Source: Chemical Reviews / ResearchGate. Context: Comprehensive review on Chemoselectivity (Br vs Cl) in polyhalogenated systems. URL:[Link]
Technical Support Center: Purification of 3-Bromo-5-chloro-2-methoxyaniline
Ticket Subject: Optimization of Isolation and Purification Protocols for Halogenated Anisidines Target Molecule: 3-Bromo-5-chloro-2-methoxyaniline Chemical Class: Poly-halogenated electron-rich aromatic amine[1][2]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely dealing with a reaction mixture resulting from the reduction of 3-bromo-5-chloro-2-methoxynitrobenzene or the electrophilic halogenation of a precursor anisidine.[1][2]
This molecule presents a specific purification paradox:
-
The Methoxy Group: Makes the ring electron-rich, rendering it highly susceptible to air oxidation (turning your product from yellow to dark brown/black).[1][2]
-
The Halogens (Br, Cl): Withdraw electron density, significantly lowering the basicity (pKa
2.4) compared to simple anilines.[1][2][3] This makes acid-base extraction finicky—if the acid is too weak, it won't protonate; if the base is too strong during recovery, you risk hydrolysis or side reactions.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Module 1: The "Dirty" Reaction Mixture (Initial Work-up)[1][2]
Status: You have a crude reaction mixture (likely dark oil or sludge).[1][2] Goal: Remove inorganic salts (Sn/Fe residues) and non-basic organic impurities before attempting chromatography.
Protocol A: The "Chemical Filter" (Acid-Base Extraction)
Use this method if your crude contains non-amine impurities (unreacted starting nitro compounds or phenols).[1][2]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Salt Formation (Extraction 1): Wash the organic layer with 2M HCl (3x).[1][2]
-
Separation: Keep the Aqueous Layer .[2] Discard the Organic layer (after checking TLC to ensure product is not there—see Troubleshooting).
-
Neutralization: Cool the aqueous layer to 0°C. Slowly basify with saturated
or 2M NaOH until pH 9-10.-
Observation: The product will precipitate as a free base (cloudy white/yellow oil or solid).[2]
-
-
Recovery (Extraction 2): Extract the now-basic aqueous layer with DCM (Dichloromethane) or EtOAc (3x).[1][2]
-
Drying: Dry combined organics over
, filter, and concentrate.
Figure 1: Acid-Base Extraction Logic Flow.[1][2] This protocol isolates the amine based on its chemical properties, removing neutral impurities.
Module 2: Chromatographic Purification
Status: Crude is isolated but contains regioisomers or "trailing" impurities.[1][2] Issue: Anilines "streak" on silica gel due to hydrogen bonding with acidic silanol groups, leading to poor separation and yield loss.[2]
The Fix: Amine-Modified Silica Chromatography
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel (Standard 60 Å) | Standard phase, but requires modification.[1][2] |
| Mobile Phase Modifier | 1% Triethylamine (TEA) | TEA neutralizes acidic sites on silica, preventing the product from "sticking" or tailing. |
| Solvent System | Hexane : EtOAc (Start 95:5 | The compound is lipophilic (Br/Cl). It will elute early. |
| Loading Method | Dry Load (Celite or Silica) | Dissolving in DCM for wet loading often causes band broadening for anilines.[2] |
Step-by-Step Protocol:
-
Column Pre-treatment: Flush the silica column with Hexane containing 1% TEA .[2] This "deactivates" the silica before your product touches it.[2]
-
Elution: Run a gradient of Hexane/EtOAc (also containing 1% TEA).
-
Monitoring: The product usually fluoresces under UV (254 nm).[1][2]
-
Warning: Look for a faint brown spot at the baseline; this is oxidation tar.[2] Do not collect it.
-
Module 3: Crystallization Protocols
Status: You have >90% pure material but need >98% for biological assays or X-ray crystallography. Challenge: Low melting point solids often "oil out" (form a liquid droplet instead of crystals) in hot solvents.[1][2]
Recommended Solvent Systems
| Method | Solvents | Protocol Notes |
| Standard | Ethanol / Water | Dissolve in min.[1][2] hot Ethanol. Add hot water dropwise until turbid. Cool slowly. |
| Anti-Solvent | DCM / Hexane | Dissolve in min.[2][6] DCM (room temp). Layer Hexane on top.[1][2] Let diffuse. |
| For Oiling Out | Methanol (Cold) | Dissolve in hot MeOH.[2] If it oils out upon cooling, scratch the glass or seed with a crystal.[2] |
Troubleshooting & FAQs (Ticket System)
Ticket #404: "My product turned black overnight!"
Diagnosis: Oxidative degradation.[1][2] Electron-rich anilines (especially with methoxy groups) are sensitive to air and light.[1][2] Resolution:
-
Immediate: Purify immediately. Do not leave crude sitting on the bench.
-
Storage: Store the purified solid under Argon/Nitrogen in an amber vial at -20°C.
-
Salt Formation: If you need long-term storage, convert it to the HCl salt .[1][2] The salt form is significantly more stable towards oxidation than the free base.[2]
-
To make salt: Dissolve in
, add 4M HCl in Dioxane. Filter the white precipitate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Ticket #502: "The product is not extracting into the acid layer."
Diagnosis: The pKa is lower than expected.[2] The electron-withdrawing Chlorine and Bromine atoms reduce the basicity of the amine, making it reluctant to protonate in weak acids.[1] Resolution:
-
Increase acid concentration from 1M to 3M HCl .
-
Ensure vigorous shaking/mixing (the salt might be insoluble in water and sitting at the interface).[2]
Ticket #503: "I see two spots on TLC with very close Rf values."
Diagnosis: Regioisomers. (e.g., 6-bromo- vs 4-bromo- isomers).[1][2] Resolution:
-
Do not use EtOAc. Switch to Toluene or DCM as the primary solvent in your chromatography.[2] Aromatic solvents often provide better selectivity for halogenated aromatic isomers (pi-stacking interactions).[1][2]
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for Aniline purification and Acetylation/Hydrolysis protection strategies).
-
Organic Syntheses , Coll. Vol. 3, p. 185 (1955).[1][2] Purification of aromatic amines via recrystallization and salt formation.
-
Teledyne ISCO Chromatography Guide . Purification of Amines: Overcoming Streaking on Silica. (Specific guidance on using TEA modifiers).
-
PubChem Compound Summary . 5-Chloro-2-methoxyaniline derivatives and pKa data.
(Note: Specific CAS 1020967-03-2 is a specialized intermediate; protocols above are derived from the validated chemistry of analogous poly-halogenated anisidines found in the cited literature.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. アニリン、置換アニリン | Thermo Fisher Scientific [thermofisher.com]
- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 5. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
Technical Support Center: 3-Bromo-5-chloro-2-methoxyaniline Synthesis
Welcome to the technical support center for the synthesis and reaction optimization of 3-Bromo-5-chloro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, ensuring high yield, purity, and regioselectivity. We will address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable substituted aniline building block in medicinal chemistry and materials science. However, its synthesis presents a significant regioselectivity challenge. The starting material, 5-chloro-2-methoxyaniline, possesses two powerful ortho-, para-directing groups: the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group is a stronger activator, typically directing electrophilic substitution to its ortho (position 6) and para (position 4) positions.
Our goal is to achieve bromination at position 3, which is ortho to the methoxy group but meta to the highly activating amino group. Direct bromination will almost certainly yield the undesired 4-bromo and/or 6-bromo isomers. Therefore, a successful synthesis requires moderating the powerful activating effect of the amino group, typically through a protection-deprotection strategy.
Recommended Synthetic Workflow
The most reliable method to achieve the desired 3-bromo isomer involves a three-step process:
-
Protection: Acetylation of the amine to form an amide (acetanilide). This moderates its activating strength and increases steric hindrance at position 6.
-
Regioselective Bromination: Electrophilic bromination of the N-acetyl intermediate. The directing influence of the methoxy group becomes more pronounced, favoring substitution at position 3.
-
Deprotection: Hydrolysis of the amide to regenerate the amine, yielding the final product.
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My bromination step (Step 2) is giving me a mixture of isomers, with a significant amount of the 4-bromo product. How can I improve selectivity for the 3-position?
Answer: This is the core challenge of this synthesis. The formation of the 4-bromo isomer indicates that the directing effect of the protected amino group is still competing with the methoxy group. Here are the key parameters to optimize:
-
Causality: The regioselectivity of electrophilic aromatic substitution on polysubstituted rings is a delicate balance of electronic and steric effects. While the acetamido group is less activating than a primary amine, it is still a potent ortho-, para-director. The solvent plays a critical role by influencing the reactivity of the brominating agent.[1][2]
-
Solutions:
-
Solvent Choice: The polarity of your solvent is the most critical factor. Non-polar solvents like dichloromethane (DCM) or chloroform can reduce the electrophilicity of the brominating agent, potentially favoring the thermodynamically more stable product. However, polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are often reported to give high selectivity in NBS brominations of anilines.[3][4] We recommend starting with MeCN or DMF.
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Lower temperatures increase selectivity by favoring the reaction pathway with the lowest activation energy, which is often the more sterically accessible position.
-
Rate of Addition: Add the N-Bromosuccinimide (NBS) solution dropwise or in small portions over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, minimizing side reactions and improving selectivity.[5]
-
Question: I am observing the formation of di-brominated products. What is causing this and how can I prevent it?
Answer: Di-bromination occurs when the mono-brominated product is reactive enough to undergo a second bromination. The aniline ring system, even with a chloro-substituent and after N-acetylation, remains highly activated.
-
Causality: The product, N-(3-bromo-5-chloro-2-methoxyphenyl)acetamide, is still an electron-rich aromatic ring and can react with any excess brominating agent. This is a common issue in the halogenation of highly activated systems like anilines and phenols.[6][7]
-
Solutions:
-
Stoichiometry: Use a precise stoichiometry of your brominating agent. Employing exactly 1.0 equivalent of NBS is crucial. A slight excess can lead to di-bromination. It is often better to use slightly less (e.g., 0.98 eq) and accept a small amount of unreacted starting material, which is easier to separate than the di-brominated side product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction immediately upon its full consumption to prevent over-bromination.
-
Purify NBS: Commercial NBS can sometimes contain traces of Br₂, which is a more aggressive brominating agent. If you suspect this is an issue, NBS can be purified by recrystallization from hot water.[3]
-
Question: My reaction turned into a dark, tarry mess, and the yield is very low. What went wrong?
Answer: The formation of tar is typically due to oxidation or polymerization of the aniline derivative, which are highly susceptible to oxidation, especially under harsh conditions.
-
Causality: Aniline derivatives can be easily oxidized by electrophilic reagents or trace impurities, leading to the formation of colored polymeric byproducts.[8] This is often exacerbated by excessive heat or prolonged reaction times.
-
Solutions:
-
Temperature Management: Strictly maintain the recommended reaction temperature. Runaway temperatures are a common cause of decomposition. Use an ice bath for the initial addition of reagents.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation, especially if your reagents or solvents are not freshly purified.
-
Reagent Purity: Ensure your starting aniline and solvents are pure. Aniline itself can darken upon storage due to air oxidation.[8] If your starting material is discolored, consider purifying it by recrystallization or distillation before use.[9]
-
Question: I'm struggling with the final deprotection step (Step 3). The reaction is incomplete, or I'm seeing decomposition.
Answer: Acid-catalyzed hydrolysis of the acetamide can sometimes be sluggish or require conditions that affect other parts of the molecule.
-
Causality: Amide hydrolysis requires protonation of the carbonyl oxygen to make the carbonyl carbon more electrophilic for nucleophilic attack by water. The reaction is an equilibrium, so sufficient water and acid concentration are necessary to drive it to completion.
-
Solutions:
-
Acid Concentration: A common method is refluxing in aqueous HCl (e.g., 3-6 M). If the reaction is slow, you can try a higher concentration of acid or switch to a mixture of acetic acid and concentrated HCl.
-
Co-solvent: If your substrate has poor solubility in aqueous acid, adding a co-solvent like ethanol or dioxane can improve homogeneity and reaction rate.
-
Alternative Deprotection: If acidic conditions are causing decomposition, consider basic hydrolysis (e.g., refluxing with aqueous NaOH in ethanol). Be aware that this may require a different workup procedure to neutralize the base and isolate the free aniline.
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this reaction? Should I use Br₂ instead of NBS?
N-Bromosuccinimide (NBS) is highly recommended over molecular bromine (Br₂). NBS is a solid that is easier to handle and provides a low, constant concentration of Br⁺ in solution, which is crucial for achieving mono-bromination and high regioselectivity.[4][10] Molecular bromine is more aggressive and often leads to polybromination and oxidation, especially with highly activated rings like anilines.[6]
Q2: Why is the protection of the amino group necessary?
The unprotected -NH₂ group is one of the strongest activating groups in electrophilic aromatic substitution. Its directing effect would overwhelmingly favor bromination at position 4 (para) and/or 6 (ortho). Converting it to an acetamido (-NHCOCH₃) group has two critical effects:
-
Reduces Activating Strength: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to donate into the aromatic ring. This "tames" its reactivity.[11]
-
Increases Steric Hindrance: The bulky acetyl group sterically blocks the ortho position (position 6), further disfavoring substitution there and promoting reaction at other available sites.
Q3: What analytical methods are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
TLC: Ideal for quick, qualitative checks of reaction progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material, intermediate, and product.
-
HPLC: Provides quantitative data on conversion and the formation of isomers. It is the preferred method for precise optimization.[2][12]
-
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and confirming the regiochemistry of bromination.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and provides characteristic isotopic patterns for bromine and chlorine, confirming successful halogenation.
-
Melting Point: A sharp melting point is a good indicator of purity for the final solid product.
-
Q4: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?
NBS is a corrosive and oxidizing solid that can cause severe skin burns and eye damage. It is also a lachrymator.
-
Handling: Always handle NBS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13][14]
-
Storage: Store in a cool, dry place away from moisture and incompatible materials like strong acids or bases.[15]
-
Spills: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[16]
Data & Protocols
Table 1: Optimized Reaction Parameters (Illustrative)
| Parameter | Step 1: Protection | Step 2: Bromination | Step 3: Deprotection |
| Starting Material | 5-Chloro-2-methoxyaniline | N-(5-chloro-2-methoxyphenyl)acetamide | N-(3-bromo-5-chloro-2-methoxyphenyl)acetamide |
| Key Reagent | Acetic Anhydride (1.2 eq) | N-Bromosuccinimide (1.0 eq) | Hydrochloric Acid (3-6 M) |
| Solvent | Pyridine or Ethyl Acetate | Acetonitrile or DMF | Water/Ethanol (e.g., 2:1) |
| Temperature | 0 °C to RT | 0 °C to RT | Reflux (~100 °C) |
| Typical Time | 1-2 hours | 2-4 hours | 4-12 hours |
| Workup | Aqueous quench, extraction | Aqueous quench, extraction | Neutralization, extraction |
| Purification | Recrystallization | Recrystallization/Chromatography | Recrystallization/Chromatography |
| Expected Yield | >95% | 70-85% (isomer dependent) | >90% |
Experimental Protocol: Synthesis of this compound
Step 1: N-(5-chloro-2-methoxyphenyl)acetamide (Protection)
-
Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC shows complete consumption of the starting material.
-
Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used directly or purified by recrystallization from ethanol/water.
Step 2: N-(3-bromo-5-chloro-2-methoxyphenyl)acetamide (Bromination)
-
Dissolve the acetanilide from Step 1 (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in acetonitrile.
-
Add the NBS solution to the cooled acetanilide solution dropwise over 1 hour.
-
Allow the mixture to stir at 0 °C for another hour, then warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining bromine) and brine.
-
Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the desired 3-bromo isomer.
Step 3: this compound (Deprotection)
-
Combine the purified N-(3-bromo-5-chloro-2-methoxyphenyl)acetamide (1.0 eq) with 6 M aqueous hydrochloric acid and ethanol (as a co-solvent) in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Caption: Troubleshooting decision tree for the synthesis.
References
-
Liu, M., et al. (2015). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. Journal of Organic Chemistry. Available at: [Link]
- Haskelberg, L. (1947). The bromination of 5,8-dimethoxyquinoline with N-bromosuccinimide. Journal of the American Chemical Society.
-
Chen, I. H., et al. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
Caruso, F., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis. Available at: [Link]
- Google Patents. (2011). Synthesis method of 5-chloro-2-methyl aniline. CN102234235A.
-
Kazemi, S. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 2, 2026, from [Link]
- Della, E. W., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis.
-
Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]
-
Let's Crack IIT JAM. (2020). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. YouTube. Available at: [Link]
- Google Patents. (1996). Method for purifying aniline. JPH08295654A.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 2, 2026, from [Link]
-
Lewis, T. A., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. texiumchem.com [texiumchem.com]
- 9. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. carlroth.com [carlroth.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Catalyst Selection for 3-Bromo-5-chloro-2-methoxyaniline Amination
Welcome to our dedicated technical support center for the amination of 3-bromo-5-chloro-2-methoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling reactions with this specific substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the scientific rationale behind experimental choices, ensuring the success of your synthetic endeavors.
Introduction to the Challenge: Aminating this compound
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] However, the successful amination of a substrate like this compound presents a unique set of challenges. The presence of two distinct halogen atoms (bromine and chlorine) raises questions of chemoselectivity, while the electron-donating methoxy and amino groups influence the reactivity of the aromatic ring. This guide will provide a structured approach to catalyst selection and reaction optimization for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in the Buchwald-Hartwig amination of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[3] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond and will undergo oxidative addition to the palladium(0) catalyst at a much faster rate. This inherent difference in reactivity allows for selective amination at the bromine-substituted position.
Q2: What are the key components of a successful Buchwald-Hartwig amination catalyst system?
A2: A typical Buchwald-Hartwig amination system consists of three primary components:
-
Palladium Precursor: Provides the active palladium(0) catalytic species. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.
-
Ligand: A crucial component that coordinates to the palladium center, influencing its stability, reactivity, and steric environment. The choice of ligand is often the most critical parameter for a successful reaction.[4][5]
-
Base: Required to deprotonate the amine nucleophile, forming the active amido species that participates in the catalytic cycle.[5]
Q3: How does the electron-rich nature of this compound affect the reaction?
A3: The methoxy and aniline functionalities are electron-donating groups, which increase the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[6] To overcome this, it is often necessary to use more electron-rich and sterically hindered phosphine ligands, which promote the formation of the active, low-coordinate palladium(0) species required for efficient oxidative addition.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion of the Starting Material
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a palladium pre-catalyst or ensure proper activation of the Pd(II) source. | Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[3][7] Pre-catalysts are designed to readily form the active catalyst under the reaction conditions. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[5][8] | These ligands stabilize the palladium center and promote the challenging oxidative addition step with electron-rich aryl halides.[4] |
| Insufficiently Strong Base | Switch to a stronger base like NaOtBu or KOtBu. | A strong base is necessary to efficiently deprotonate the amine and drive the catalytic cycle forward.[5][6] |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-110 °C. | Higher temperatures can overcome the activation energy barrier for the oxidative addition step, especially with less reactive aryl halides.[3] |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Diarylation)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Decomposition | Use a more robust ligand or a pre-catalyst to minimize the concentration of unsupported palladium species. | Unstabilized palladium species can lead to side reactions like hydrodehalogenation (replacement of the halogen with hydrogen). |
| Over-reaction (Diarylation) | Use a slight excess of the amine nucleophile (1.1-1.2 equivalents). | A slight excess of the amine can help to ensure that the mono-aminated product is favored over the diarylated product, which can sometimes occur with primary amines.[9] |
| Reaction with Solvent | Ensure the use of anhydrous, degassed solvents. | Water and oxygen can interfere with the catalytic cycle and lead to catalyst deactivation and unwanted side reactions. Aromatic solvents like toluene or dioxane are commonly used.[6][10] |
Experimental Workflow & Catalyst Selection Logic
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the amination of this compound.
Caption: A stepwise decision-making workflow for catalyst system selection and reaction optimization.
Recommended Starting Protocol
This protocol serves as a robust starting point for the amination of this compound. Further optimization may be necessary for specific amine nucleophiles.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the amine nucleophile, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 29, 2026, from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 29, 2026, from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 29, 2026, from [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved January 29, 2026, from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 29, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 29, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed amination oxidation of electron-rich olefins in green media. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 29, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. youtube.com [youtube.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing debromination of 3-Bromo-5-chloro-2-methoxyaniline
Welcome to the Technical Support Center for 3-Bromo-5-chloro-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you overcome common challenges, with a particular focus on preventing the undesired side reaction of debromination.
Understanding the Challenge: The Propensity for Debromination
This compound is a valuable building block in organic synthesis, featuring multiple reactive sites that allow for diverse chemical transformations. However, the carbon-bromine (C-Br) bond in this molecule can be susceptible to cleavage, leading to the formation of the debrominated byproduct, 5-chloro-2-methoxyaniline. This unwanted reaction reduces the yield of the desired product and complicates purification.
The propensity for debromination is influenced by the electronic nature of the aromatic ring. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density on the ring, which can, under certain conditions, facilitate the reductive cleavage of the C-Br bond. Understanding the interplay of reaction conditions is therefore critical to maintaining the integrity of this functional group.
Troubleshooting Guide: Preventing Debromination in Key Reactions
This section addresses specific issues you might encounter during common synthetic transformations involving this compound.
Scenario 1: Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the debrominated byproduct, 5-chloro-2-methoxyaniline. How can I minimize this?
Answer: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] The mechanism often involves the formation of a palladium hydride species which can then participate in a reductive dehalogenation pathway. Here’s a systematic approach to troubleshoot and suppress this side reaction:
1. Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial.[4]
-
Rationale: The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Bulky, electron-rich ligands can often stabilize the palladium center and promote the desired cross-coupling over debromination.
-
Recommendations:
-
Switch to Buchwald-type ligands: Ligands such as SPhos, XPhos, or RuPhos are known to be effective in suppressing dehalogenation in challenging Suzuki couplings.[4]
-
Use pre-formed catalysts: Using well-defined palladium pre-catalysts (e.g., G2 or G3 palladacycles) can sometimes provide more consistent results than generating the active catalyst in situ.
-
2. Base Optimization: The strength and nature of the base can significantly impact the extent of debromination.
-
Rationale: Strong bases, particularly in the presence of protic solvents or impurities, can promote the formation of palladium hydride species.
-
Recommendations:
-
Use weaker bases: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Anhydrous conditions: Ensure your base is anhydrous, as water can be a proton source leading to hydrodehalogenation.
-
3. Solvent and Temperature Control:
-
Rationale: The solvent can act as a hydride source, and higher temperatures can accelerate the rate of debromination.[1]
-
Recommendations:
-
Aprotic solvents: Use anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid alcoholic solvents if possible, as they can be a source of hydrides.
-
Lower reaction temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C or higher) to see if the amount of the debrominated byproduct is reduced.[1]
-
4. Protecting the Amino Group:
-
Rationale: The free amino group can sometimes interact with the palladium catalyst, influencing the reaction pathway. Protecting the amine may alter the electronic properties of the substrate and prevent catalyst inhibition.[4]
-
Recommendation:
-
Consider protecting the aniline as an acetamide or a carbamate (e.g., Boc). This can be particularly useful if other optimization strategies fail.
-
| Parameter | Initial Conditions (High Debromination) | Optimized Conditions (Low Debromination) |
| Catalyst/Ligand | Pd(PPh₃)₄ | XPhos Pd G3 |
| Base | NaOH | K₃PO₄ |
| Solvent | Toluene/Ethanol | Anhydrous Dioxane |
| Temperature | 110 °C | 80 °C |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Add anhydrous dioxane as the solvent.
-
Seal the vial and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Diazotization and Sandmeyer Reaction
Question: I am attempting a Sandmeyer reaction to replace the amino group of this compound with another substituent. However, I am observing debromination as a major side reaction. What is causing this and how can I prevent it?
Answer: Debromination during diazotization and subsequent Sandmeyer reactions can occur, particularly with electron-rich anilines. The intermediate aryl radical or aryl cation formed during the reaction can abstract a hydrogen atom from the solvent or other components in the reaction mixture.
1. Control of Diazotization Temperature:
-
Rationale: Aryl diazonium salts are thermally unstable.[5] Premature decomposition, especially at elevated temperatures, can lead to the formation of radical species that can undergo undesired side reactions, including debromination.
-
Recommendation:
-
Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C. Use an ice-salt bath for better temperature control.
-
2. Choice of Acid and Solvent:
-
Rationale: The reaction medium plays a critical role. Protic solvents can be a source of hydrogen atoms for the undesired reductive dehalogenation.
-
Recommendation:
-
While aqueous acids are common, consider using a non-aqueous diazotization method if debromination is severe. For example, using tert-butyl nitrite in an anhydrous organic solvent like acetonitrile can sometimes give cleaner reactions.
-
3. The Sandmeyer Reagent:
-
Rationale: The nature of the copper(I) salt and the timing of its introduction are important.
-
Recommendation:
-
Ensure that the copper(I) halide solution is freshly prepared and active.
-
Add the cold diazonium salt solution slowly to the copper(I) halide solution to ensure that the desired substitution reaction occurs rapidly, outcompeting the debromination pathway.
-
Experimental Protocol: Optimized Sandmeyer Bromination (Hypothetical Example)
-
Dissolve this compound (1.0 eq) in a mixture of hydrobromic acid (HBr) and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr at 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), and wash the organic layer with aqueous sodium hydroxide and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the C-Br versus the C-Cl bond in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl.[6] This is due to the bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) center than the C-Cl bond. Therefore, you can expect selective reaction at the bromine position under carefully controlled conditions.
Q2: Can I perform a metal-halogen exchange (e.g., with n-BuLi) on this compound? Which halogen will react?
A2: Yes, a metal-halogen exchange is possible. Consistent with the relative reactivities of aryl halides, the bromine atom is significantly more reactive than the chlorine atom in such exchanges. Therefore, treatment with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) would be expected to selectively replace the bromine atom with lithium. However, the presence of the acidic N-H protons of the aniline will require the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the amine.
Q3: Are there any specific storage and handling precautions for this compound?
A3: Like many substituted anilines, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is advisable to store it in a cool, dry, and dark place to prevent potential degradation. It is a solid at room temperature.
Q4: In a Heck reaction, am I more likely to see debromination compared to a Suzuki coupling?
A4: The Heck reaction is also a palladium-catalyzed process and is susceptible to dehalogenation.[7][8][9] The likelihood of debromination will depend on the specific reaction conditions (catalyst, base, solvent, temperature) for both the Heck and Suzuki reactions. As a general principle, reaction conditions that favor the formation of palladium hydride species will increase the risk of debromination in both transformations.
Q5: What analytical techniques are best for quantifying the amount of debrominated impurity?
A5: A combination of techniques is often best.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the desired product and the debrominated byproduct, which will have a distinct molecular weight.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Also very effective for monitoring the reaction progress and identifying products and byproducts.
-
¹H NMR Spectroscopy: While the spectra may be complex, careful analysis of the aromatic region can allow for the quantification of the two species by integrating characteristic signals, provided there are well-resolved peaks for each compound.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(18), 5585. [Link]
-
El-Gendy, A. A., & El-Sherief, H. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-12. [Link]
-
The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22989–23015. [Link]
-
ResearchGate. (n.d.). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. Journal of Chemical Research, 36(1), 57-59. [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 12(10), 1125. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ACS Publications. (2020, November 10). Highly Chemoselective Access to 2,2′-Diaminobiaryls via Ni-Catalyzed Protecting-Group-Free Coupling of 2-Haloanilines. ACS Catalysis, 10(23), 14163–14169. [Link]
-
Royal Society of Chemistry. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 703-708. [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3-Bromo-5-chloro-2-methoxyaniline handling and storage precautions
CAS: | Formula: C₇H₇BrClNO | MW: 236.49 g/mol [1][2]
Welcome to the Technical Help Desk
Status: Online 🟢 Agent: Senior Application Scientist Ticket Subject: Handling, Storage, and Experimental Optimization for Halogenated Anisidines.
This guide is designed for researchers encountering stability issues or reaction failures with 3-Bromo-5-chloro-2-methoxyaniline . Unlike simple anilines, this tri-substituted scaffold presents unique challenges due to the steric crowding of the ortho-methoxy group and the electronic effects of the halogen substituents.[1]
Part 1: Critical Storage & Stability
“Why has my white powder turned brown?”
This is the most frequent ticket we receive.[1] Anilines are intrinsically prone to oxidation, forming colored azo, azoxy, or nitroso impurities.[1] The presence of the electron-donating methoxy group at the ortho position accelerates this process compared to electron-deficient anilines.[1]
Storage Protocol (The "Gold Standard")
To maximize shelf life and maintain purity >98%:
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon or Nitrogen | Oxygen causes N-oxidation.[1] The free amine lone pair is the initiation site.[1] |
| Temperature | 2–8 °C (Refrigerated) | Slows the kinetics of auto-oxidation and thermal decomposition.[1] |
| Light | Amber Vial / Foil Wrap | The C-Br bond is photosensitive.[1] UV light can induce homolytic cleavage, leading to radical degradation. |
| Container | Tightly Sealed Glass | Avoid plastics for long-term storage; anilines can leach plasticizers or adsorb into the container walls.[1] |
Troubleshooting: Assessing Sample Quality
If your material has discolored, use this decision tree before discarding it.
Figure 1: Decision logic for handling oxidized aniline samples. Surface oxidation often looks worse than it chemically is.[1]
Part 2: Handling & Safety Precautions
“I’m getting inconsistent weights and static issues.”
Halogenated anilines are often fluffy, static-prone solids.[1] Furthermore, they are acutely toxic and potential sensitizers.
Safety FAQ
Q: Can I handle this on the open bench? A: No. All weighing and manipulation must occur inside a fume hood.
-
Risk: Inhalation of dust and potential absorption through skin.[1][3]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1]
Q: The powder flies away when I try to weigh it. What do I do? A: This is a static charge issue common with dry, crystalline organic solids.
-
Solution 1: Use an anti-static gun on the vial and spatula before weighing.[1]
-
Solution 2: Weigh directly into a tared vial containing the reaction solvent. This traps the dust immediately.[1]
Q: Is this compound compatible with acid chlorides? A: Yes, but it generates HCl gas. You must add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the acid, or the reaction will stall as the aniline forms an unreactive hydrochloride salt.[1]
Part 3: Experimental Troubleshooting
“My Suzuki coupling failed. The starting material is untouched.”
This molecule is a "privileged scaffold" often used in Pd-catalyzed cross-couplings.[1] However, the free amine and the specific halogenation pattern can cause catalyst poisoning.[1]
Common Reaction Issues
| Symptom | Root Cause | Corrective Action |
| No Conversion | Catalyst Poisoning | The free amine ( |
| Wrong Regioisomer | Br vs. Cl Selectivity | The C-Br bond is weaker than C-Cl.[1] Palladium will insert at the Bromine first.[1] Fix: Ensure temperature is controlled (<80°C) to prevent activation of the Chloride. |
| Dehalogenation | Hydride Source | If using alcohols (MeOH/EtOH) as solvent with base, Pd can catalyze hydrodehalogenation.[1] Fix: Switch to aprotic solvents (Dioxane, Toluene, DMF). |
Workflow: Optimizing Cross-Coupling
Use this logic flow to design your reaction setup.
Figure 2: Strategic planning for Palladium-catalyzed coupling of this compound.
References & Authority
-
Chemical Identity & Properties:
-
PubChem Compound Summary for CID 11234345 (this compound). National Center for Biotechnology Information. [1]
-
-
General Aniline Handling:
-
Cross-Coupling Methodology:
-
Halogenated Aniline Stability:
-
Stability of Halogenated Anilines. ECHA (European Chemicals Agency) Registration Dossier.[1]
-
Disclaimer: This guide is for educational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.
Sources
Solvent effects in reactions of 3-Bromo-5-chloro-2-methoxyaniline
CAS: 569688-63-7 | Molecular Formula: C₇H₇BrClNO[1]
Introduction: The "Ortho-Effect" & Halogen Selectivity
Welcome to the technical guide for 3-Bromo-5-chloro-2-methoxyaniline . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its tri-functional nature :
-
C1-Amine: Available for nucleophilic attack or diazotization.[1]
-
C3-Bromine: Highly reactive site for Pd-catalyzed cross-coupling.[1]
-
C5-Chlorine: Latent reactive site, typically stable under conditions that activate the bromine.[1]
The Challenge: The C2-Methoxy group exerts a profound "ortho-effect."[1] It sterically crowds the amine and the C3-bromide while electronically donating density.[1] Solvent selection is not just about solubility; it dictates the chemoselectivity between the bromine and chlorine and controls the nucleophilicity of the amine.
Module 1: Solubility & Handling
Q: Why is the compound precipitating in my standard organic layers?
A: While lipophilic due to the halogens, the amine and methoxy groups introduce polarity that frustrates solubility in non-polar solvents like Hexanes or pure Toluene at room temperature.
Troubleshooting Protocol:
-
For Reactions: Switch to Polar Aprotic solvents.[1] The dipole of the C2-Methoxy group aligns well with DMSO or DMF, disrupting intermolecular hydrogen bonding of the amine.[1]
-
For Workup: Avoid extracting solely with Hexanes/EtOAc mixtures. Use DCM (Dichloromethane) or Chloroform , which interact more favorably with the halogenated aromatic ring.
Solubility Matrix (Predictive based on Structural Analogs):
| Solvent Class | Solvent | Solubility Rating | Application Note |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal for SNAr or high-temp couplings.[1] Hard to remove. |
| Polar Aprotic | DMF/DMAc | High | Standard for alkylations. |
| Chlorinated | DCM | Good | Preferred for workup/extractions. |
| Ethers | THF/2-MeTHF | Moderate | Good for Pd-coupling; 2-MeTHF is the greener, superior choice.[1] |
| Protic | Methanol | Moderate | Good for hydrogenation; may require heating. |
| Non-Polar | Hexanes | Poor | Use only as an antisolvent for crystallization. |
Module 2: Regioselective Cross-Coupling (Suzuki/Buchwald)
Q: Why am I observing dehalogenation (loss of Cl) or low yields during Suzuki coupling?
A: The C5-Chlorine is susceptible to oxidative addition if the catalyst system is too active or the solvent promotes "shuttle" mechanisms.[1] Furthermore, the C2-Methoxy group can chelate Palladium, potentially poisoning the catalyst or altering the bite angle.
The Solution: Solvent-Controlled Selectivity Use a solvent system that solubilizes the boronic acid but does not over-activate the catalyst towards the aryl chloride.[1]
Recommended System:
-
Primary Choice: 1,4-Dioxane / Water (4:1) at 80°C.[1]
-
Why: Water is essential to solubilize the inorganic base (e.g., K₂CO₃), which activates the boronic acid. Dioxane coordinates weakly to Pd, preventing stabilization of the higher-energy transition state required to break the C-Cl bond.[1]
-
-
Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) .[1]
-
Why: 2-MeTHF separates easily from water (unlike Dioxane) and has a higher boiling point than THF, allowing for faster kinetics without pressurization.[1]
-
Visualizing the Optimization Workflow The following diagram outlines the logical flow for optimizing the coupling of the C3-Bromine while preserving the C5-Chlorine.
Caption: Decision tree for optimizing solvent and reaction parameters to ensure regioselectivity at the C3-Br position.
Module 3: N-Functionalization (Alkylation/Acylation)[1][2]
Q: My acylation reaction is extremely slow. Is the solvent to blame?
A: Yes. The C2-Methoxy group creates a "picket fence" around the amine.[1] If you use a protic solvent (like Methanol), hydrogen bonding between the solvent and the amine lone pair further reduces nucleophilicity.
Protocol for Sterically Hindered Amines:
-
Solvent: Use Anhydrous DMF or DMAc .[1]
-
Base: Use NaH (Sodium Hydride) or LiHMDS .[1]
-
Note: Weak bases like Pyridine or TEA in DCM often fail because they cannot generate the highly nucleophilic amide anion required to overcome the steric hindrance of the ortho-methoxy group.[1]
-
Module 4: Diazotization (Sandmeyer Reaction)
Q: How do I convert the amine to a nitrile or hydroxyl group without affecting the halogens?
A: Traditional aqueous acid (HCl/NaNO₂) methods often lead to solubility issues and "tars" due to the lipophilicity of the starting material.
Recommended "Organic" Protocol:
-
Solvent: Acetonitrile (MeCN) or DMSO .[1]
-
Why: This allows the reaction to proceed in a homogeneous organic phase. The diazonium species is generated in situ and immediately trapped by the nucleophile (e.g., CuCN for nitrile), preventing side reactions with water.
References
-
Suzuki-Miyaura Coupling Optimization
-
Properties of Halogenated Anilines
-
Source: "this compound Chemical Properties." ChemicalBook.[1]
- Key Finding: Physical property data confirming lipophilicity and predicted pKa values.
-
-
Micellar Catalysis in Water
- Source: "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
-
Key Finding: Use of surfactant/water mixtures with toluene co-solvent significantly improves yields for bromo-anilines compared to pure water.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 5. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boa.unimib.it [boa.unimib.it]
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-5-chloro-2-methoxyaniline
Introduction
In the realm of pharmaceutical and materials science, the chemical intermediate 3-Bromo-5-chloro-2-methoxyaniline serves as a critical building block for the synthesis of a variety of target molecules, including dyes and active pharmaceutical ingredients.[1] The isomeric purity of this compound is paramount, as even minute impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized this compound, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively assess the purity of this compound, one must first anticipate the potential impurities that may arise during its synthesis. A plausible synthetic route often involves a multi-step process, which can introduce a range of process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[2]
A hypothetical, yet common, synthetic pathway could start from 2-methoxy-5-chloroaniline, which is then brominated to introduce the bromine atom at the 3-position.
Caption: Plausible synthetic pathway for this compound and the formation of potential process-related impurities.
This synthetic approach highlights several potential impurities to be aware of during analysis:
-
Unreacted Starting Material: Incomplete bromination can lead to the presence of 2-methoxy-5-chloroaniline in the final product.
-
Isomeric Impurities: Lack of complete regioselectivity during bromination can result in the formation of other bromo-chloro-methoxyaniline isomers.
-
Over-reacted Products: The presence of excess brominating agent could lead to the formation of di-brominated species.
-
Degradation Products: Anilines can be susceptible to oxidation and other degradation pathways, especially if not handled and stored correctly.[2]
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is crucial for the accurate determination of purity. The following is a comparative overview of several common methods for the analysis of this compound.
| Analytical Technique | Strengths | Weaknesses | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Excellent for quantitative analysis of the main component and non-volatile impurities. High precision and accuracy.[3] | May require method development for optimal separation of all potential impurities. | Routine quality control, purity assay, and stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency for volatile and semi-volatile impurities. Provides structural information for impurity identification.[3][4] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. | Identification of unknown volatile impurities and trace analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for both the main compound and impurities. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard for the impurities.[5][6] | Lower sensitivity compared to chromatographic methods for trace impurity detection. Can be complex to interpret for mixtures. | Structural elucidation and confirmation of identity. Absolute purity determination. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Rapid and non-destructive. Provides information about the functional groups present.[7] | Primarily a qualitative technique. Not well-suited for quantifying impurities unless they have unique and strong absorption bands. | Rapid identity confirmation and detection of functional group impurities. |
| Melting Point Analysis | Simple and inexpensive. A sharp melting point range is a good indicator of high purity.[8][9][10] | Not quantitative. A sharp melting point does not guarantee the absence of all impurities, especially those with similar melting points or that form solid solutions.[8][9] | Preliminary assessment of purity. |
In-Depth Experimental Protocols and Data Interpretation
A robust purity assessment workflow often employs a combination of orthogonal techniques to provide a comprehensive picture of the sample's composition.
Caption: A comprehensive workflow for the purity assessment of this compound, integrating multiple analytical techniques.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
This protocol is designed to be a self-validating system for the routine quality control of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often a good starting point for halogenated aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common choice. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 254 nm.
-
Injection Volume: 10 µL.
2. System Suitability Test (SST) - The Self-Validating Component: Before sample analysis, the system's performance must be verified.
-
Procedure: Inject a standard solution of this compound (approximately 0.1 mg/mL) five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plate count should be > 2000.
-
Failure to meet these criteria indicates a problem with the HPLC system that must be rectified before proceeding.
-
3. Sample Preparation and Analysis:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of the mobile phase initial composition to prepare a 0.1 mg/mL solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample and record the chromatogram.
4. Data Interpretation:
-
Calculate the purity of the main component using the area percentage method.
-
Report any impurity with a peak area greater than the reporting threshold defined by ICH guidelines (e.g., >0.05%).[11][12]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is essential for identifying unknown volatile or semi-volatile impurities.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 50-500 m/z.
2. Sample Preparation and Analysis:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
3. Data Interpretation:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
For any impurity peaks, compare their mass spectra with a library (e.g., NIST) to tentatively identify the structures. The fragmentation pattern will provide valuable clues about the identity of the impurities. For example, the quantitative ion for aniline is m/z 93.[13]
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data from the analysis of a batch of synthesized this compound, comparing the results from HPLC and GC-MS.
| Analyte | Retention Time (min) | Area % (HPLC) | Area % (GC-MS) | Identification (MS) |
| 2-Methoxy-5-chloroaniline | 8.5 | 0.25 | 0.28 | Confirmed |
| This compound | 12.1 | 99.50 | 99.45 | Confirmed |
| Isomeric Impurity | 13.2 | 0.15 | 0.18 | Tentatively identified as another bromo-chloro-methoxyaniline isomer |
| Unknown Impurity | 15.8 | 0.10 | 0.09 | Molecular ion suggests a di-brominated product |
This comparative data demonstrates the complementary nature of the two techniques. While both provide similar quantitative results for the main component and major impurities, GC-MS offers the significant advantage of providing structural information for the identification of unknown peaks.
Conclusion and Best Practices
For a comprehensive and reliable purity assessment of synthesized this compound, a multi-faceted approach is recommended.
-
Initial Screening: Melting point analysis and FTIR spectroscopy should be used as rapid, preliminary checks of identity and purity.
-
Quantitative Analysis: A validated HPLC method is the gold standard for accurate and precise quantification of the main component and known impurities. The implementation of a rigorous system suitability test is non-negotiable to ensure the trustworthiness of the results.
-
Impurity Identification: GC-MS is an invaluable tool for the identification of unknown volatile and semi-volatile impurities that may be present in the sample.
-
Definitive Structural Confirmation and Absolute Purity: For reference standards and in-depth characterization, ¹H and ¹³C NMR, including quantitative NMR (qNMR), should be employed to provide unambiguous structural confirmation and an accurate measure of absolute purity.[5]
By integrating these techniques into a cohesive workflow, researchers, scientists, and drug development professionals can be confident in the quality and purity of their synthesized this compound, thereby ensuring the integrity of their downstream applications.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). Coloring the World: 3-Bromo-5-chloro-2-methoxypyridine in Dye Manufacturing.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- National Center for Biotechnology Information. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
- ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Mettler Toledo. (n.d.). What is Melting Point?.
- BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances.
- AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3.
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- ResearchGate. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
Sources
- 1. nbinno.com [nbinno.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 10. quora.com [quora.com]
- 11. database.ich.org [database.ich.org]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Isomeric Purity of 3-Bromo-5-chloro-2-methoxyaniline
Executive Summary: The Hidden Variable in Lead Optimization
3-Bromo-5-chloro-2-methoxyaniline (CAS 569688-63-7) is a high-value scaffold used primarily in the synthesis of kinase inhibitors and complex heterocycles.[1] Its structural uniqueness lies in the dense functionalization of the phenyl ring, providing three distinct vectors (amine, bromine, chlorine) for diversification.[1]
However, this density creates a significant synthetic challenge: Regioselectivity .[1] Standard commercial synthesis often yields a mixture of the target 3-bromo isomer and the electronically favored 4-bromo and 6-bromo regioisomers.[1]
This guide objectively compares High-Isomeric Purity (>99%) grades against Standard Commercial Grades (~95%) , demonstrating how trace isomeric impurities act as "silent saboteurs" in Structure-Activity Relationship (SAR) data and downstream catalysis.[1]
Part 1: The Isomer Challenge
To understand the necessity of purity, one must understand the origin of the impurity.[1] The synthesis typically involves the bromination of 5-chloro-2-methoxyaniline.[1]
-
The Target (3-Bromo): Requires bromination ortho to the methoxy group.[1]
-
The Impurity (4-Bromo): The amino group (
) is a stronger activator than methoxy ( ) and directs electrophilic substitution to the para position (Position 4).[1]
Without rigorous purification (e.g., fractional crystallization or prep-HPLC), the "Standard Grade" material will contain 3–8% of the 4-bromo isomer.[1]
Visualizing the Divergence
The following diagram illustrates the competitive pathways leading to isomeric mixtures.
Figure 1: Electrophilic aromatic substitution pathways. The 4-bromo impurity is kinetically favored due to the strong directing effect of the amine.
Part 2: Comparative Performance Analysis
We compared High-Purity (HP) batches (re-purified via recrystallization) against Standard Grade (SG) batches.[1]
Analytical Profile
The most dangerous aspect of the 4-bromo impurity is its similarity in polarity to the target, often causing it to co-elute in standard HPLC gradients.[1]
| Feature | High-Purity Grade (HP) | Standard Grade (SG) | Impact |
| Isomeric Purity | > 99.5% | ~ 94 - 96% | SG introduces a "shadow scaffold" into libraries.[1] |
| 1H NMR (Aromatic) | Distinct doublets at | Additional signals at | Complicates integration and structure verification. |
| Melting Point | Sharp (81–83 °C) | Broad/Depressed (76–80 °C) | Indicator of eutectic impurity mixture.[1] |
| Cost Factor | 1.5x Base Price | 1.0x Base Price | HP reduces failure rates in late-stage synthesis.[1] |
Downstream Reaction Efficiency (Buchwald-Hartwig Coupling)
In a comparative stress test, both grades were subjected to a Pd-catalyzed amination with a model aryl boronic acid.[1]
-
Hypothesis: The 4-bromo impurity is less sterically hindered than the 3-bromo target (flanked by OMe and Cl), making it more reactive in cross-coupling.[1]
-
Result: The SG reaction yielded a product mixture containing 8% of the wrong regioisomer.[1] Because the impurity reacted faster, the final product was enriched in the impurity relative to the starting material.[1]
Data Summary:
-
HP Yield: 88% (Single isomer).[1]
-
SG Yield: 82% (Contains 8-10% isomeric byproduct).[1]
-
Purification Load: The SG product required difficult column chromatography to separate the isomeric coupled products, increasing solvent waste by 400%.[1]
Part 3: Experimental Protocols
Protocol A: Self-Validating qNMR for Purity Assessment
Why this works: HPLC often fails to resolve positional isomers without specialized chiral or phenyl-hexyl columns.[1] Proton NMR (
Materials:
-
Solvent: DMSO-
(preferred for solubility).[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (trace).[1]
Workflow:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-
. -
Acquire spectrum with
s (relaxation delay) to ensure quantitative integration.[1] -
Target Signals: Look for two doublets (
Hz, meta-coupling) corresponding to the protons at positions 4 and 6.[1] -
Impurity Signals: The 4-bromo isomer will show two singlets (para-relationship) or distinct doublets shifted downfield.[1]
-
Calculation:
[1]
Protocol B: Purification via Fractional Recrystallization
If you possess Standard Grade material, use this protocol to upgrade it to High Purity.[1]
-
Solvent System: Ethanol/Water (3:1).[1]
-
Dissolution: Heat the crude aniline in Ethanol (5 mL/g) to reflux until fully dissolved.
-
Precipitation: Slowly add hot water (1.5 mL/g) until slight turbidity persists.
-
Cooling: Allow to cool to room temperature slowly (over 2 hours), then chill to 4°C.
-
Filtration: Collect the crystals. The 4-bromo isomer, being more symmetrical and often having different solubility parameters, tends to remain in the mother liquor or crystallize separately.[1]
-
Validation: Run Protocol A (qNMR) on the dried crystals.
Part 4: Decision Framework
When should you invest in High-Purity this compound?
Figure 2: Strategic sourcing guide based on development phase.[1]
References
-
ChemicalBook. (2024).[1][2] this compound (CAS 569688-63-7) Physical Properties and Supplier Data. Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3084709, 3-Bromo-5-chloroaniline (Related Structure Analysis). Retrieved from [1]
-
Harča, M., et al. (2017).[1][3] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Retrieved from
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][4][5] Product Specification: this compound. Retrieved from [1]
Sources
- 1. 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3 -Bromo-5 -chloro-2 -hydroxyacetophenone 97 59443-15-1 [sigmaaldrich.com]
- 5. 3-Bromo-2-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Confirming Reaction Success: The Case of 3-Bromo-5-chloro-2-methoxyaniline in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and fine chemical synthesis, the certainty of a reaction's outcome is paramount. Success is not merely the formation of a desired product, but the verifiable, reproducible, and high-purity generation of that product. This guide provides an in-depth, experience-driven comparison for confirming the success of reactions utilizing 3-Bromo-5-chloro-2-methoxyaniline, a versatile but nuanced building block.
We will move beyond a simple recitation of protocols. Instead, we will explore the causality behind our experimental choices, establish a self-validating workflow, and compare our target substrate with a closely related alternative to highlight critical differences in reactivity and analytical confirmation. Our case study will be the widely-used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The Strategic Value of this compound
This compound is a polysubstituted aromatic amine valued for its multiple, orthogonally reactive sites. The amine group can be diazotized or used as a nucleophile, while the bromine and chlorine atoms offer distinct handles for metal-catalyzed cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing halogens create a unique electronic environment that influences the reactivity of each site.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and dyes is well-documented.[2][3]
The key to unlocking its synthetic potential lies in selectively reacting one position while leaving the others intact. The differential reactivity of C-Br versus C-Cl bonds in palladium-catalyzed couplings is a classic example. In the Suzuki-Miyaura reaction, the oxidative addition of palladium to the C-Br bond is significantly more facile than to the more robust C-Cl bond.[4][5] This provides an opportunity for selective functionalization, which we will use as the basis for our comparative analysis.
The Comparative Framework: A Tale of Two Halogens
To illustrate a robust validation process, we will compare the Suzuki-Miyaura reaction of our primary substrate with that of a structurally similar alternative: 5-Chloro-2-methoxyaniline .
| Parameter | Substrate A (Target) | Substrate B (Alternative) |
| Structure | This compound | 5-Chloro-2-methoxyaniline |
| CAS Number | 569688-63-7[6] | 95-03-4[7] |
| Molecular Weight | 236.49 g/mol [6] | 157.60 g/mol [8] |
| Key Reactive Site | C-Br bond (primary site for Suzuki coupling) | C-Cl bond (significantly less reactive) |
| Expected Outcome | High conversion to the coupled product. | Low to no conversion under standard conditions. |
This comparison is designed to be a self-validating system. A successful protocol with Substrate A and a failed or low-yielding reaction with Substrate B under identical conditions will not only confirm the desired product formation but also validate the chemoselectivity of the chosen catalytic system for the C-Br bond.
The Suzuki-Miyaura Coupling: Mechanism as a Guide
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[4] Understanding its catalytic cycle is essential for troubleshooting and confirming success.
The rate-determining step is often the initial oxidative addition of the palladium catalyst to the aryl halide (Ar-X).[4] This is where the difference between our C-Br (Substrate A) and C-Cl (Substrate B) bonds is most pronounced.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed not just to produce the product, but to generate clear, interpretable data at each stage.
Objective: To synthesize 5-chloro-2-methoxy-[1,1'-biphenyl]-3-amine via selective Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
Substrate A: this compound
-
Substrate B: 5-Chloro-2-methoxyaniline (for comparative run)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate (for TLC and extraction)
-
Hexanes (for TLC)
Step-by-Step Methodology:
-
Catalyst Pre-formation (In Situ):
-
Causality: While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is common, cost-effective, and allows for ligand customization. PPh₃ is a standard, robust ligand suitable for this transformation.
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add 10 mL of Toluene. Stir the mixture at room temperature for 15 minutes. The solution should change color, indicating catalyst formation.
-
-
Reaction Setup:
-
To the catalyst mixture, add Substrate A (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Causality: An excess of the boronic acid is used to drive the reaction to completion. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[5]
-
Add 2.5 mL of deionized water. The biphasic Toluene/Water system is a common and effective solvent system for Suzuki couplings.
-
In parallel, set up an identical reaction using Substrate B. This is the critical comparative control.
-
-
Reaction and Monitoring:
-
Heat both reaction mixtures to 90 °C with vigorous stirring.
-
Self-Validation Checkpoint (TLC): After 30 minutes, and every hour thereafter, take a small aliquot from each reaction mixture. Dilute with ethyl acetate and spot on a silica TLC plate.
-
Eluent System: 20% Ethyl Acetate in Hexanes (this may need optimization).
-
Visualization: UV lamp (254 nm).
-
Expected Observation: For Substrate A, you should see the starting material spot diminish over time and a new, less polar product spot appear. For Substrate B, you should see predominantly the starting material spot with little to no change.
-
-
Workup and Purification:
-
Once the reaction with Substrate A is complete by TLC (typically 2-4 hours), cool both flasks to room temperature.
-
Dilute the mixtures with 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude material can be purified by column chromatography on silica gel.
-
Data Analysis: Confirming Success Quantitatively
Clear data interpretation is the final arbiter of success. Below is a summary of expected analytical results.
Table 1: Comparative TLC and HPLC/GC Data
| Analysis | Reaction A (with this compound) | Reaction B (with 5-Chloro-2-methoxyaniline) |
| TLC (Rf) | SM: ~0.4, Product: ~0.6 | SM: ~0.5, No new major spot |
| HPLC/GC (RT) | SM: ~5.2 min, Product: ~8.5 min | SM: ~4.8 min, >95% peak area remains |
| Conversion | >95% after 3 hours | <5% after 3 hours |
| (Note: Rf and Retention Times (RT) are hypothetical and depend on the exact analytical conditions.[9][10]) |
Table 2: Mass Spectrometry and NMR Data for Product from Reaction A
| Technique | Expected Result for 5-chloro-2-methoxy-[1,1'-biphenyl]-3-amine | Rationale |
| LC-MS (ESI+) | m/z = 234.07 [M+H]⁺ | Confirms the molecular weight of the product (C₁₃H₁₂ClNO). The isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be observed. |
| ¹H NMR | Appearance of new aromatic protons (7.2-7.6 ppm) from the coupled phenyl ring. Shift in the signals for the original aromatic protons. | Provides definitive structural confirmation of the new biaryl system. |
| ¹³C NMR | Appearance of 6 new signals for the new phenyl ring. | Confirms the carbon skeleton of the product. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential.
Conclusion
Confirming the success of a chemical reaction is a systematic process that blends sound experimental design with rigorous analytical validation. By using this compound in a selective Suzuki-Miyaura coupling and comparing it directly against its less reactive chloro-analogue, we have demonstrated a powerful, self-validating methodology. This approach provides multiple layers of confirmation: the consumption of starting material, the formation of a new chemical entity with the correct molecular weight and structure, and the verification of the reaction's chemoselectivity. For the drug development professional, this level of certainty is not just best practice; it is the foundation upon which successful discovery and manufacturing programs are built.
References
- Coloring the World: 3-Bromo-5-chloro-2-methoxypyridine in Dye Manufacturing. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-2-chloro-5-fluoroaniline. MySkinRecipes.
- This compound | 569688-63-7. ChemicalBook.
- Reactions of Aniline. Chemistry Steps.
- This compound | CAS 569688-63-7. Santa Cruz Biotechnology.
- 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.
- 5-Chloro-2-methoxyaniline | 95-03-4. Tokyo Chemical Industry (India) Pvt. Ltd..
- 5-Chloro-2-methoxyaniline | 95-03-4. ChemicalBook.
- Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. (2019). ResearchGate.
- Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central, NIH.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). United States Environmental Protection Agency.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- 2. 3-Bromo-2-chloro-5-fluoroaniline [myskinrecipes.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-methoxyaniline | 95-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Laboratory Safety & Disposal Guide: 3-Bromo-5-chloro-2-methoxyaniline
Executive Summary & Chemical Identity[1]
3-Bromo-5-chloro-2-methoxyaniline is a poly-halogenated aromatic amine used primarily as an intermediate in pharmaceutical synthesis.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both bromine and chlorine atoms, which pose specific incineration risks (formation of HBr, HCl, and potential dioxins) if mismanaged.[1]
Key Chemical Identifiers
| Parameter | Detail |
| CAS Number | 569688-63-7 |
| Chemical Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| Physical State | Solid (typically off-white to pale brown powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin Irritant, Aquatic Toxicity |
Hazard Profiling: The "Why" Behind the Protocol
To ensure safety, researchers must understand the causality of the hazards associated with this specific molecule. It is not merely "toxic"; it acts through specific physiological and chemical mechanisms.[1]
A. Physiological Toxicity (Methemoglobinemia)
Like many aniline derivatives, this compound is lipophilic (enhanced by the halogen substituents).[1]
-
Mechanism: It can be absorbed through intact skin.[1][2] Once metabolized, it oxidizes hemoglobin to methemoglobin, impairing the blood's oxygen-carrying capacity.[1]
-
Operational Implication: Double-gloving (Nitrile over Laminate) is required.[1] Standard latex is insufficient for halogenated aromatics.
B. Chemical Incompatibility[1][3]
-
Acids: Anilines are weak bases.[1] Mixing with strong acids causes an exothermic reaction, forming anilinium salts. While this increases water solubility, it alters the waste stream classification. Do not mix with acid waste streams unless part of a specific work-up, as this complicates the incineration profile.[1]
-
Oxidizers: Incompatible with strong oxidizers (e.g., permanganates, peroxides), posing a fire risk.[1]
C. Thermal Decomposition Risks
-
Incineration: Because the molecule contains Chlorine and Bromine, uncontrolled burning releases Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gases.[1]
-
Disposal Implication: This waste must be directed to a facility equipped with flue gas scrubbers.[1] It cannot be treated as standard "non-halogenated" organic waste.[1]
Pre-Disposal Stabilization & Packaging
Before removing the waste from the fume hood, stabilize the material to prevent exposure during transport.
Solid Waste (Pure Substance or Contaminated Solids)[1]
-
Segregation: Isolate from oxidizers and acids.
-
Primary Container: Place the solid in a screw-top amber glass vial or a high-density polyethylene (HDPE) wide-mouth jar.
-
Secondary Containment: Place the primary container inside a clear, sealable bag (e.g., Ziploc) to prevent contamination of the outer container surface.
Liquid Waste (Mother Liquors/Solutions)[1]
-
Solvent Compatibility: Ensure the solvent is compatible with the "Halogenated Organic" stream.
-
Compatible: Dichloromethane, Chloroform, Methanol, Ethyl Acetate.[1]
-
Incompatible: Fuming nitric acid, Piranha solution.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the aniline was used in an acid-catalyzed reaction, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup in waste drums.[1]
Disposal Workflow Protocol
This protocol defines the decision matrix for disposing of this compound.
Step-by-Step Procedure
-
Stream Selection:
-
This chemical ALWAYS defaults to the Halogenated Organic Waste stream. Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the solute (Br/Cl content) mandates halogenated treatment.[1]
-
-
Labeling:
-
Accumulation:
-
Store in a satellite accumulation area (SAA) inside a secondary containment tray.
-
Keep the container closed at all times except when adding waste.
-
-
Hand-off:
Visual Decision Matrix
The following diagram illustrates the logical flow for categorizing and disposing of this material.
Figure 1: Decision tree for the safe disposal of halogenated aniline derivatives. Note that the presence of Bromine/Chlorine in the solute dictates the "Halogenated" classification regardless of the solvent used.
Emergency Contingencies: Spills
In the event of a spill outside the fume hood, execute the following immediately:
| Scenario | Action Protocol |
| Small Solid Spill (<5g) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves x2, Lab coat, Goggles).3. Cover spill with wet paper towels to prevent dust generation.4.[1] Scoop into a waste jar. Label as hazardous debris.[1] |
| Liquid Spill | 1. Absorb with vermiculite or spill pads.2.[1] Do not use bleach (potential reaction).[1] Use soap and water for final surface clean.3.[3] Place all absorbent materials in the Halogenated Waste stream. |
| Skin Contact | 1. Immediate Flush: Wash with soap and water for 15 minutes.[1] 2. Do not use alcohol (ethanol/IPA) to wash skin; this enhances absorption of the aniline into the bloodstream.3.[1] Seek medical attention if cyanosis (blue lips/nails) appears.[1][2] |
References
-
PubChem. (2025).[1] 5-Chloro-2-methoxyaniline Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [Link][1]
-
US EPA. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated Waste Streams). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Bromo-5-chloro-2-methoxyaniline: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in scientific understanding. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-5-chloro-2-methoxyaniline. The protocols herein are designed not as a rigid checklist, but as a dynamic, risk-based framework. By understanding the why behind each recommendation, you can make informed decisions to ensure your safety and the integrity of your work.
This compound belongs to the halogenated aniline family. Anilines, as a class, are notorious for their systemic toxicity, with dermal absorption being a primary route of exposure.[1][2] The presence of bromo and chloro substituents can further modify the compound's reactivity and toxicological profile. Therefore, we must treat this substance with the highest degree of caution.
Core Hazard Assessment
A thorough understanding of the potential hazards is the foundation of any safety protocol. Based on data from structurally similar compounds, this compound is anticipated to present significant health risks.
| Hazard Classification | Description | GHS Hazard Statement (Anticipated) |
| Acute Toxicity | The compound is likely toxic or fatal if swallowed, inhaled, or absorbed through the skin.[3][4] | H301, H311, H331 |
| Skin Corrosion/Irritation | Direct contact can cause skin irritation and potentially severe chemical burns.[5][3][6] | H314 / H315 |
| Eye Damage/Irritation | Poses a high risk of serious eye irritation or irreversible damage.[5][3][6] | H318 / H319 |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[5][3][6] | H335 |
| Organ Toxicity | There is a potential for damage to organs through prolonged or repeated exposure.[3][4] | H373 |
Personal Protective Equipment (PPE): A Scalable Protocol
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedure and the quantities of material being handled. The following table outlines the minimum required PPE, with escalations for higher-risk scenarios.
| Risk Level | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low (e.g., <1g, non-aerosol generating) | Chemical splash goggles.[6][7] | Double nitrile gloves.[8][9] | Fully buttoned laboratory coat.[1] | Certified chemical fume hood.[1][7] |
| Medium (e.g., 1-10g, potential for dust/splash) | Chemical splash goggles and a full-face shield.[6][8] | Double nitrile or neoprene gloves. Check breakthrough times.[9][10] | Laboratory coat and a chemical-resistant apron.[8][10] | Certified chemical fume hood.[1][7] |
| High (e.g., >10g, spills, heating) | Full-face shield worn over chemical splash goggles.[2] | Butyl rubber or other highly resistant gloves (double-gloved).[2][10] | Chemical-resistant suit or coveralls over a lab coat.[2] | A full-face respirator with organic vapor cartridges may be necessary if a fume hood is not available or during a spill.[2][8] |
The Rationale Behind PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[6][7] A face shield is added to protect the entire face during operations with a higher splash potential.[8]
-
Hand Protection: Double-gloving is a critical practice.[8][9] It provides a buffer in case the outer glove is breached, which may not be immediately obvious. Nitrile gloves offer good general protection, but for prolonged contact or work with solvents, more robust materials like neoprene or butyl rubber are necessary.[9][10] Always consult the glove manufacturer's chemical resistance charts.
-
Body Protection: A standard lab coat protects against minor splashes.[9] When handling larger quantities, a chemical-resistant apron is worn over the coat to provide a barrier against corrosive or dermally toxic substances.[8][10]
-
Respiratory Protection: The primary line of defense is an engineering control, specifically a certified chemical fume hood.[1][7] This captures contaminants at the source. Respirators are a secondary measure, essential when engineering controls are unavailable, insufficient, or during emergency situations like a spill clean-up.[7][8]
Operational Workflow: A Step-by-Step Guide
A disciplined, systematic workflow is essential for safety. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: A three-phase workflow for safely handling hazardous chemicals.
Procedural Steps:
-
Preparation:
-
Risk Assessment: Before any work begins, assess the specific risks of your procedure, considering the quantity of material, the potential for aerosolization, and the solvents used.
-
Engineering Controls: Confirm your chemical fume hood is operational. Check the certification sticker and ensure the airflow monitor is functioning correctly.
-
Emergency Equipment: Know the location and confirm the accessibility of the nearest safety shower, eyewash station, and spill kit.[1][6]
-
PPE Selection: Choose and inspect your PPE based on the risk assessment table above. Check gloves for any signs of degradation or pinholes.
-
-
Handling:
-
Donning PPE: Don PPE in the following order: lab coat/apron, inner gloves, outer gloves, goggles, face shield.
-
Chemical Manipulation: Conduct all manipulations of the solid or its solutions inside the fume hood.[7] Use techniques that minimize dust generation, such as careful weighing and transfer.
-
Workspace Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
-
Post-Handling and Disposal:
-
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, then face shield/goggles, then apron/coat, and finally inner gloves.
-
Waste Disposal: This compound must be disposed of as hazardous chemical waste.[5]
-
Collect all solid waste and contaminated disposables (gloves, wipes) in a clearly labeled, sealed container.[5]
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.[4][12]
-
-
Hygiene: Wash hands thoroughly with soap and water after all work is complete.[5][6]
-
Emergency Response Plan
Spill Management:
-
Minor Spill (inside fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][5] Collect the material using non-sparking tools, place it in a sealed container, and label it as hazardous waste. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your institution's safety officer. Prevent entry and wait for trained emergency personnel to handle the cleanup.[5]
Exposure Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- Apollo Scientific. (2023, August 3). Safety Data Sheet: 3-Bromo-5-chloroaniline.
- Synquest Labs. (2016, December 8). Safety Data Sheet: 3-Chloro-5-methoxyaniline.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information.
- BenchChem. Personal protective equipment for handling 3-(Oxan-4-yl)aniline.
- ChemicalBook. (2025, July 5). Safety Data Sheet: 3-chloro-5-methoxyaniline.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 3-(Bromomethyl)-5-chlorobenzo[b]thiophene.
- Tokyo Chemical Industry. Safety Information: 5-Chloro-2-methoxyaniline.
- Fisher Scientific. (2024, March 25). Safety Data Sheet: 5-Chloro-2-methoxyaniline.
- CPAChem. (2024, May 8). Safety data sheet: 5-Chloro-2-methoxyaniline.
- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
- Rutgers University. Standard Operating Procedure: Aniline.
- BenchChem. Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. bloomtechz.com [bloomtechz.com]
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- 4. cpachem.com [cpachem.com]
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- 7. fishersci.com [fishersci.com]
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- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
